Bis(4-tert-butylphenyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(4-tert-butylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPFOBWIQVHZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374146 | |
| Record name | Bis(4-tert-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15796-82-4 | |
| Record name | Bis(4-tert-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bis(4-tert-butylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for bis(4-tert-butylphenyl)methanone, also known as 4,4'-di-tert-butylbenzophenone. The core of this synthesis lies in the Friedel-Crafts acylation reaction, a fundamental and versatile method for the formation of carbon-carbon bonds in aromatic systems. This document outlines the theoretical basis, detailed experimental protocols, and key data associated with this synthesis.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of tert-butylbenzene. This electrophilic aromatic substitution reaction can be conceptually approached in two primary ways:
-
Method A: The reaction of two equivalents of tert-butylbenzene with a carbonyl dihalide, such as phosgene (COCl₂) or a safer, solid equivalent like triphosgene (bis(trichloromethyl) carbonate).[1][2]
-
Method B: The acylation of tert-butylbenzene with 4-tert-butylbenzoyl chloride.
Both methods rely on a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion that then attacks the electron-rich tert-butylbenzene ring.[3][4] The bulky tert-butyl group predominantly directs the substitution to the para position, leading to the desired 4,4'-disubstituted product.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acylating agent (e.g., triphosgene or an acyl chloride), leading to the formation of a highly reactive acylium ion.
-
Electrophilic Attack: The π-electrons of the tert-butylbenzene ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the ketone product. The catalyst is regenerated in this step.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₆O | [5] |
| Molecular Weight | 294.43 g/mol | [5] |
| Boiling Point | 158 °C at 1 mmHg | [5] |
| Typical Reaction Yield | Not explicitly reported in the cited literature. | |
| Purity | >95% (Industrial Grade) | [5] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound. This protocol is adapted from a similar synthesis of bis(3,5-dimethylphenyl)methanone using triphosgene as the acylating agent.[2]
Materials and Equipment
-
Reagents:
-
tert-butylbenzene (2.0 eq)
-
Triphosgene (0.36 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Two addition funnels
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Vacuum oven
-
Reaction Procedure
-
Flask Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a condenser, and an addition funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charging: To the flask, add anhydrous aluminum chloride (2.2 eq) followed by anhydrous dichloromethane.
-
Triphosgene Addition: In a separate beaker, dissolve triphosgene (0.36 eq) in anhydrous dichloromethane. Transfer this solution to the addition funnel.
-
Cooling: Cool the reaction flask to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add the triphosgene solution to the stirred suspension of aluminum chloride in dichloromethane over 30-45 minutes. It is crucial to maintain the temperature below 5 °C during this addition.
-
tert-Butylbenzene Addition: After the complete addition of triphosgene, replace the addition funnel with a clean one containing tert-butylbenzene (2.0 eq) dissolved in anhydrous dichloromethane. Add the tert-butylbenzene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[2]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
Work-up Procedure
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice. This quenching process is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.[2]
-
Dissolution of Salts: Once the initial vigorous reaction subsides, add concentrated hydrochloric acid to dissolve the aluminum salts.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine all organic layers.[2]
-
Washing: Wash the combined organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[2]
Purification
-
Recrystallization: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. If necessary, add water dropwise until turbidity persists.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the purified crystals in a vacuum oven to yield pure this compound.[2]
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Friedel-Crafts acylation pathway for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow from reaction setup to purified product.
References
An In-depth Technical Guide to the Chemical Properties of Bis(4-tert-butylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl)methanone, also known as 4,4'-di-tert-butylbenzophenone, is an aromatic ketone of interest in various fields of chemical research and development. Its molecular structure, characterized by a central carbonyl group flanked by two para-substituted tert-butylphenyl rings, imparts specific chemical and physical properties that make it a subject of study. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and potential biological relevance, to support its application in research and drug development.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H26O | [2] |
| Molecular Weight | 294.43 g/mol | [2] |
| CAS Number | 15796-82-4 | [2] |
| Melting Point | 132.0 to 136.0 °C | [1] |
| Boiling Point | 399.3 ± 31.0 °C at 760 mmHg | [1] |
| 158 °C at 1 mmHg (lit.) | [2] | |
| Density (Predicted) | 0.978 ± 0.06 g/cm³ | [3] |
| Flash Point (Predicted) | 169.4 ± 19.8 °C | [3] |
| Refractive Index (Predicted) | 1.529 | [3] |
| XLogP3 | 6.6 | [3] |
| Physical Form | Solid | [1] |
| Purity (Typical) | 97% | [1] |
| Storage Temperature | Room Temperature | [1] |
Solubility: While quantitative solubility data is not readily available in the literature, based on its structure, this compound is expected to be sparingly soluble in water and soluble in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons. The related compound (4-tert-butylphenyl)methanol is more soluble in organic solvents like ether, alcohols, or chloroform compared to water.[4]
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, based on the analysis of structurally related compounds, the expected spectral characteristics are outlined below.
1H NMR Spectroscopy (Predicted)
The 1H NMR spectrum of this compound in CDCl₃ is expected to show two main signals:
-
A singlet in the region of 1.3-1.4 ppm, corresponding to the 18 equivalent protons of the two tert-butyl groups.
-
A set of multiplets or two doublets in the aromatic region (approximately 7.4-7.8 ppm) corresponding to the 8 protons on the two phenyl rings. The para-substitution pattern would lead to an AA'BB' spin system for each ring.
13C NMR Spectroscopy (Predicted)
The 13C NMR spectrum is expected to show the following key signals:
-
A signal for the carbonyl carbon (C=O) in the downfield region, typical for ketones (around 196 ppm).
-
Signals for the quaternary carbons of the tert-butyl groups.
-
Signals for the methyl carbons of the tert-butyl groups.
-
Signals for the aromatic carbons, with distinct chemical shifts for the ipso, ortho, meta, and para carbons relative to the carbonyl and tert-butyl groups.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound would be characterized by:
-
A strong, sharp absorption band in the region of 1640-1660 cm⁻¹ corresponding to the C=O stretching vibration of the diaryl ketone. For example, the C=O stretch of (4-(tert-butyl)phenyl)(phenyl)methanone is observed at 1658 cm⁻¹.[5]
-
C-H stretching vibrations of the aromatic rings and the tert-butyl groups in the region of 2850-3100 cm⁻¹.
-
C-C stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z = 294. The fragmentation pattern would likely involve cleavage at the carbonyl group, leading to the formation of tert-butylbenzoyl cations and related fragments.
Experimental Protocols
Synthesis via Friedel-Crafts Acylation (General Protocol)
This compound can be synthesized via the Friedel-Crafts acylation of tert-butylbenzene with a suitable acylating agent, such as phosgene or a phosgene equivalent, in the presence of a Lewis acid catalyst like aluminum chloride. A general procedure is outlined below. A similar reaction is the synthesis of 4,4'-dihydroxybenzophenone from p-hydroxybenzoic acid and phenol using an acid catalyst.[6]
Methodology:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, suspend the Lewis acid (e.g., anhydrous aluminum chloride) in a dry, inert solvent (e.g., dichloromethane).
-
Cool the suspension to 0 °C.
-
Slowly add the acylating agent (e.g., carbon tetrachloride, which can serve as a precursor to phosgene in situ, or a solution of phosgene) to the stirred suspension.
-
Add tert-butylbenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization (General Protocol)
The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture. Ethanol or a mixture of ethanol and water is often effective for similar compounds.[7]
Methodology:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Reactivity and Stability
This compound, as a diaryl ketone, exhibits reactivity characteristic of this functional group. The carbonyl group can undergo nucleophilic addition reactions. The aromatic rings can participate in electrophilic aromatic substitution reactions, although the bulky tert-butyl groups may influence the regioselectivity.
The compound is generally stable under normal storage conditions at room temperature.[1] Like other benzophenone derivatives, it may exhibit photochemical activity and can act as a photoinitiator.
Biological Activity and Signaling Pathways
There is limited direct information available in the public domain regarding the specific biological activities and signaling pathway interactions of this compound. However, studies on related compounds provide some insights into potential areas of interest for drug development professionals.
-
Related Compound Toxicity: A related compound, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), has been shown to have cytotoxic effects on Chinese hamster ovary (CHO) cells, suggesting that compounds with the di-tert-butylphenyl moiety may interact with cellular pathways.
-
Potential for Endocrine Disruption: Benzophenone and some of its derivatives are known to be endocrine disruptors. Further investigation would be required to determine if this compound exhibits similar activity.
-
Degradation Products: The degradation of related bisphenols, such as 4,4'-dihydroxybenzophenone, has been studied in microorganisms.[8] The environmental fate and metabolic pathways of this compound are areas for further research.
Due to the lack of specific data on signaling pathways for this compound, a representative diagram cannot be generated at this time. Researchers are encouraged to perform biological screening assays to elucidate its potential therapeutic or toxicological profile.
Conclusion
This compound is a compound with well-defined physical properties but for which detailed experimental spectral and biological data are not extensively available in the public literature. This guide provides a summary of the known information and predictive insights based on related structures to aid researchers in their work. The provided general protocols for synthesis and purification can serve as a starting point for laboratory investigations. Further research is warranted to fully characterize its spectral properties, reactivity, and biological activity to unlock its potential in various scientific and industrial applications.
References
- 1. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 1H NMR spectrum [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. rsc.org [rsc.org]
- 6. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone - Google Patents [patents.google.com]
- 7. ivypanda.com [ivypanda.com]
- 8. Solved 4 4,4'-DI-TERT-BUTYL BIPHENYL 'H NMR 399.65 MHz 0.036 | Chegg.com [chegg.com]
An In-depth Technical Guide to Bis(4-tert-butylphenyl)methanone (CAS: 15796-82-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(4-tert-butylphenyl)methanone, a diarylmethanone derivative with potential applications in chemical synthesis and as a scaffold in drug discovery. This document collates its known physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its spectral characteristics. While direct biological data for this specific compound is limited, this guide also discusses the known biological activities of structurally similar molecules to inform future research directions.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers.
| Property | Value |
| CAS Number | 15796-82-4 |
| Molecular Formula | C₂₁H₂₆O |
| Molecular Weight | 294.43 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4,4'-Di-tert-butylbenzophenone |
| Appearance | Off-white to white crystalline powder |
| Melting Point | 132-136 °C |
| Boiling Point | 158 °C at 1 mmHg; 399.3 °C at 760 mmHg |
| Density (Predicted) | 0.978 g/cm³ |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol. |
Synthesis
The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction of tert-butylbenzene with a suitable acylating agent, such as phosgene or a phosgene equivalent, in the presence of a Lewis acid catalyst like aluminum chloride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, Bis(3,5-dimethylphenyl)methanone.
Materials:
-
tert-Butylbenzene (2.0 eq)
-
Triphosgene (0.33 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Two addition funnels
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Vacuum oven
Procedure:
-
Reaction Setup:
-
Assemble a dry three-neck flask equipped with a magnetic stir bar, a condenser with a drying tube, and an addition funnel.
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.
-
In a separate flask, dissolve triphosgene (0.33 eq) in anhydrous dichloromethane.
-
-
Reagent Addition:
-
Cool the aluminum chloride suspension to 0 °C using an ice bath.
-
Slowly add the triphosgene solution to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 5 °C.
-
In a separate addition funnel, place tert-butylbenzene (2.0 eq) dissolved in anhydrous dichloromethane.
-
Add the tert-butylbenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, cool the reaction flask in an ice bath.
-
Carefully and slowly quench the reaction by pouring the mixture onto a large amount of crushed ice. Caution: This is a highly exothermic process and will generate HCl gas. Perform in a well-ventilated fume hood.
-
Once the initial vigorous reaction subsides, add concentrated hydrochloric acid to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.
-
Dissolve the crude solid in a minimum amount of hot ethanol. If necessary, add water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven to yield pure this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Spectral Data
Expected Spectral Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl protons as a singlet around δ 1.3 ppm. The aromatic protons will appear as multiplets in the range of δ 7.4-7.8 ppm.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon around δ 196 ppm. The quaternary carbons of the tert-butyl groups are expected around δ 31 and 35 ppm. The aromatic carbons will resonate in the region of δ 125-157 ppm.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the ketone group, expected around 1650-1660 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 294.43).
Biological Activity and Potential Applications
Currently, there is a lack of published data on the specific biological activities of this compound. However, the biological profiles of structurally similar bis-phenol compounds suggest potential avenues for investigation.
-
Cytotoxicity: A novel biphenolic compound, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, has demonstrated cytotoxicity against several human solid tumor cell lines, including non-small cell lung cancer, ovarian cancer, skin cancer, and central nervous system cancer cells.[2] This suggests that this compound could be evaluated for its potential anticancer properties.
-
Enzyme Inhibition: The same compound, bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)methane, was identified as a potent and selective inhibitor of the secretory pathway Ca²⁺ ATPase (SPCA1).[3] This enzyme is crucial for maintaining calcium homeostasis in the Golgi apparatus. The structural similarity suggests that this compound could be screened for inhibitory activity against SPCA1 or other ATPases.
-
Pre-lethal Cytotoxic Effects: Another related compound, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), a leachable from single-use bioprocess containers, has been shown to induce pre-lethal cytotoxic effects in Chinese hamster ovary (CHO) cells, including increased nuclear intensity, reduction in mitochondrial mass, and increased reactive oxygen species.[4] This highlights the importance of evaluating the potential cellular toxicity of this compound, especially if considered for applications in biological systems.
Based on the activity of these related compounds, a hypothetical signaling pathway that could be investigated for this compound is its potential to induce apoptosis through mitochondrial-mediated pathways, potentially involving the modulation of Bcl-2 family proteins and caspase activation.
Caption: A putative signaling pathway for investigating the apoptotic potential of this compound.
Conclusion
This compound is a readily synthesizable compound with well-defined physicochemical properties. While its biological activities remain to be elucidated, the known bioactivities of structurally related compounds provide a strong rationale for its investigation as a potential cytotoxic agent or enzyme inhibitor. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this and similar diarylmethanone derivatives. Further studies are warranted to fully characterize its spectral data and to explore its potential in drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. Cytotoxicity of a Novel Biphenolic Compound, Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane against Human Tumor Cells In vitro -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 3. Bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane (bis-phenol) is a potent and selective inhibitor of the secretory pathway Ca²⁺ ATPase (SPCA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Bis(4-tert-butylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bis(4-tert-butylphenyl)methanone, also known as 4,4'-di-tert-butylbenzophenone. Due to the limited availability of directly published complete experimental datasets for this specific compound, this guide synthesizes expected data based on closely related structures and established spectroscopic principles for benzophenone derivatives. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 4,4'-Di-tert-butylbenzophenone
-
Molecular Formula: C₂₁H₂₆O
-
Molecular Weight: 294.43 g/mol
-
CAS Number: 7535-66-2
Structure:
Spectroscopic Data
The following sections present the anticipated spectroscopic data for this compound. This data is compiled from spectral databases and analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| tert-Butyl (CH₃) | ~1.35 ppm (s, 18H) | ~31.5 ppm |
| tert-Butyl (C) | - | ~35.0 ppm |
| Aromatic CH (ortho to C=O) | ~7.75 ppm (d, 4H) | ~130.0 ppm |
| Aromatic CH (meta to C=O) | ~7.50 ppm (d, 4H) | ~125.5 ppm |
| Aromatic C (ipso to C=O) | - | ~135.0 ppm |
| Aromatic C (ipso to tert-butyl) | - | ~156.0 ppm |
| Carbonyl C=O | - | ~196.0 ppm |
Chemical shifts (δ) are referenced to tetramethylsilane (TMS). Predicted values are based on data for similar benzophenone structures. Multiplicity: s = singlet, d = doublet.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption for this compound is the carbonyl (C=O) stretch.
Table 2: Predicted Infrared (IR) Absorption Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O | Stretch | ~1650 - 1670 | Strong |
| C-H (sp³) | Stretch | ~2850 - 3000 | Medium-Strong |
| C-H (aromatic) | Stretch | ~3000 - 3100 | Medium |
| C=C (aromatic) | Stretch | ~1600, ~1500 | Medium-Strong |
| C-H (tert-butyl) | Bend | ~1365, ~1395 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 294.2 | Molecular Ion |
| [M - C(CH₃)₃]⁺ | 237.1 | Loss of a tert-butyl group |
| [C₆H₄COC₆H₄C(CH₃)₃]⁺ | 237.1 | Acylium ion fragment |
| [C(CH₃)₃C₆H₄CO]⁺ | 161.1 | 4-tert-butylbenzoyl cation |
| [C₆H₅CO]⁺ | 105.1 | Benzoyl cation (less likely) |
| [C(CH₃)₃]⁺ | 57.1 | tert-Butyl cation |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Observe Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Observe Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Accessory: ATR accessory with a diamond or germanium crystal
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Mass Spectrometry Protocol
-
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
-
Instrument Parameters (Example for GC-MS with EI):
-
Gas Chromatograph (GC):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A suitable capillary column (e.g., HP-5ms).
-
Oven Program: Start at 100 °C, ramp to 300 °C at 10 °C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40 - 500
-
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with spectral libraries for confirmation.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Crystal Structure of Bis(4-tert-butylphenyl)methanone: A Search for Definitive Structural Data
Despite a comprehensive search of scientific literature and crystallographic databases, a definitive, publicly available crystal structure for Bis(4-tert-butylphenyl)methanone, also known as 4,4'-di-tert-butylbenzophenone, could not be located. This technical overview outlines the current landscape of available data and provides context based on closely related compounds. While a complete analysis as requested is not possible without the foundational crystallographic data, this report summarizes the findings and offers insights into the expected structural characteristics.
Summary of Findings
A thorough investigation using various chemical and crystallographic search terms did not yield a publication or database entry containing the single-crystal X-ray diffraction data for this compound. This includes a search of the Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures.
While the target compound is commercially available and has been used as a reagent in chemical syntheses, its three-dimensional solid-state structure does not appear to have been determined and published.
Insights from Related Structures
In the absence of direct data, examining the crystal structures of analogous molecules can provide valuable insights into the likely molecular conformation and packing of this compound.
Bis(4-(tert-butyl)phenyl)methanol
A closely related compound where the carbonyl group of the target molecule is reduced to a hydroxyl group is Bis(4-(tert-butyl)phenyl)methanol. The presence of the hydroxyl group introduces the possibility of hydrogen bonding, which would influence the crystal packing differently than the ketone. However, the overall steric bulk and the disposition of the two 4-tert-butylphenyl groups around a central carbon atom provide a reasonable approximation of the expected molecular shape.
4,4′-Di-tert-butyl-biphenyl
The crystal structure of 4,4′-Di-tert-butyl-biphenyl offers another point of comparison. This molecule lacks the central carbonyl group, resulting in a different rotational freedom between the two phenyl rings. Studies on its polymorphism have revealed that the conformation is influenced by packing forces in the solid state. This highlights that the final crystal structure of this compound would be a balance between the intrinsic conformational preferences of the molecule and the optimization of intermolecular interactions within the crystal lattice.
Hypothetical Experimental Workflow
Should a researcher undertake the crystal structure determination of this compound, a typical experimental workflow would be as follows. This hypothetical protocol is based on standard crystallographic practices.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Synthesis and Purification: The this compound would first be synthesized or procured and then purified to a high degree, typically by recrystallization or chromatography, to ensure the growth of high-quality single crystals.
-
Crystallization: A variety of crystallization techniques would be employed to obtain single crystals suitable for X-ray diffraction. These methods could include slow evaporation of a saturated solution, vapor diffusion of an anti-solvent into a solution of the compound, or cooling of a saturated solution. A range of solvents would be screened to find conditions that yield well-ordered crystals of appropriate size.
-
Data Collection: A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would then be collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would be refined against the experimental data using least-squares methods to yield the final, accurate crystal structure.
The following diagram illustrates this hypothetical workflow.
Solubility and stability of Bis(4-tert-butylphenyl)methanone
An In-depth Technical Guide on the Solubility and Stability of Bis(4-tert-butylphenyl)methanone
Introduction
This compound, also known as 4,4'-di-tert-butylbenzophenone, is an organic compound with significant applications in various industrial and research settings. Its chemical structure, characterized by a central carbonyl group flanked by two 4-tert-butylphenyl substituents, imparts specific physicochemical properties that dictate its behavior in different matrices. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 15796-82-4 | [1] |
| Molecular Formula | C21H26O | [1] |
| Molecular Weight | 294.43 g/mol | [1] |
| Melting Point | 132.0-136.0 °C | [1] |
| Boiling Point | 399.3 ± 31.0 °C at 760 mmHg; 158 °C at 1 mmHg | [1] |
| Appearance | Solid | |
| XLogP3 | 6.6 | [1] |
Solubility Profile
The solubility of a compound is a critical parameter influencing its absorption, distribution, and formulation development. The large nonpolar surface area of this compound, conferred by the two tert-butylphenyl groups, suggests it is a lipophilic or hydrophobic molecule.
Qualitative Solubility
Based on its chemical structure and high XLogP3 value, this compound is expected to be practically insoluble in water and aqueous buffers.[1][2] Conversely, it is anticipated to exhibit good solubility in a range of non-polar and moderately polar organic solvents.[3][4] This is consistent with the general principle that "like dissolves like".
Quantitative Solubility Data
Stability Profile
The stability of a compound refers to its ability to resist chemical change or degradation over time under the influence of various environmental factors such as heat, light, moisture, and oxygen.[][6] Understanding the stability profile is crucial for determining appropriate storage conditions, shelf-life, and potential degradation pathways.[7]
| Stability Type | Condition | Expected Outcome | Rationale/Supporting Evidence |
| Hydrolytic Stability | Aqueous solutions at various pH | Likely stable | The central ketone functional group is generally resistant to hydrolysis under neutral conditions. Stability may decrease under strongly acidic or basic conditions, although specific data is lacking. Structurally similar phosphite antioxidants are known to be hydrolytically unstable.[8] |
| Oxidative Stability | Presence of oxidizing agents (e.g., H2O2) | Potential for degradation | While the ketone is relatively stable, the tert-butyl groups on the phenyl rings could be susceptible to oxidation under harsh conditions. |
| Photostability | Exposure to UV/Visible light | Susceptible to degradation | Diaryl ketones are known to be photosensitive and can undergo photodegradation upon absorption of light.[9] A common mechanism is photoreduction, leading to the formation of secondary alcohols or pinacol-type products.[9] |
| Thermal Stability | Elevated temperatures | Stable up to its melting point and beyond under inert atmosphere | The high boiling point suggests good thermal stability.[1] However, thermal decomposition can occur at very high temperatures.[10][11] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible solubility and stability data.
Solubility Determination: Saturated Shake-Flask Method
The saturation shake-flask (SSF) method is the gold standard for determining equilibrium solubility due to its simplicity and accuracy.[12]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration.[12]
-
Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replication: Perform the experiment in triplicate to ensure the precision of the results.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[7]
Protocol:
-
Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., acetonitrile, methanol).
-
Stress Conditions:
-
Hydrolysis: Expose the sample solution to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at an elevated temperature (e.g., 60 °C).
-
Oxidation: Treat the sample solution with an oxidizing agent, such as 3% hydrogen peroxide (H2O2), at room temperature.
-
Photolysis: Expose the solid compound and its solution to a controlled light source that provides both visible and near-UV irradiation (e.g., total illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/m²), as per ICH Q1B guidelines.[9] A dark control should be run in parallel.[9]
-
Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) during the stress testing.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.[][13] Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[13]
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the workflows for solubility and stability testing.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Workflow for Forced Degradation (Stress) Testing.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 6. japsonline.com [japsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
In-Depth Technical Guide: Physicochemical Properties of Bis(4-tert-butylphenyl)methanone
This guide provides essential physicochemical data for Bis(4-tert-butylphenyl)methanone, a compound of interest to researchers, scientists, and professionals in drug development. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.
Core Molecular Data
This compound, also known as 4,4'-di-tert-butylbenzophenone, is a disubstituted aromatic ketone. Its core molecular properties are fundamental for experimental design and computational modeling.
| Property | Value |
| Molecular Formula | C21H26O[1] |
| Molecular Weight | 294.43 g/mol [1] |
| Exact Mass | 294.198364 u[1] |
Logical Relationship of Compound Name to Structure
The chemical name provides a clear description of the molecular structure, which is foundational to understanding its properties.
Caption: Logical breakdown of the chemical name this compound.
References
An In-depth Technical Guide to Bis(4-tert-butylphenyl)methanone (4,4'-di-tert-butylbenzophenone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl)methanone, also widely known as 4,4'-di-tert-butylbenzophenone, is an aromatic ketone that has garnered significant interest in various scientific and industrial fields. Its unique molecular structure, characterized by a central carbonyl group flanked by two para-substituted tert-butylphenyl rings, imparts specific chemical and physical properties that make it a valuable compound in polymer chemistry, organic synthesis, and potentially in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and a review of its current and potential applications, with a focus on its relevance to researchers and professionals in drug development.
Chemical Identity and Synonyms
To facilitate comprehensive literature and database searches, it is crucial to be aware of the various synonyms and identifiers for this compound.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| Common Name | 4,4'-Di-tert-butylbenzophenone |
| CAS Number | 15796-82-4[1] |
| Molecular Formula | C21H26O[1] |
| Other Names | Methanone, bis[4-(1,1-dimethylethyl)phenyl]- |
| 4,4'-Bis(tert-butyl)benzophenone |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of experiments.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Weight | 294.43 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 132-136 °C | [2] |
| Boiling Point | 158 °C at 1 mmHg | [2] |
| Density | 0.978 g/cm³ (predicted) | [2] |
| Solubility | Soluble in organic solvents like dichloromethane and dioxane. | [3] |
Experimental Protocols: Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene. This electrophilic aromatic substitution reaction provides a direct route to forming the diaryl ketone structure. Below is a detailed experimental protocol adapted from established methodologies for similar compounds.
Synthesis via Friedel-Crafts Acylation with Phosgene or a Phosgene Equivalent
Reaction Scheme:
Materials and Reagents:
-
tert-Butylbenzene
-
Phosgene (or a safer equivalent like triphosgene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a gas trap (to neutralize HCl gas)
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas trap, and an addition funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Acylating Agent Addition: In a separate flask, dissolve phosgene or triphosgene (0.5 equivalents) in anhydrous dichloromethane. Transfer this solution to the addition funnel. Slowly add the acylating agent solution to the stirred suspension of aluminum chloride over 30-45 minutes, maintaining the temperature at 0°C.
-
Aromatic Substrate Addition: After the addition of the acylating agent is complete, dissolve tert-butylbenzene (2.0 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the tert-butylbenzene solution dropwise to the reaction mixture over 30-60 minutes, still at 0°C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a cold, dilute aqueous solution of hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol to yield pure this compound as a white to off-white crystalline solid.
Applications in Research and Industry
This compound and its derivatives have found applications in several areas, primarily driven by their photochemical properties.
Photoinitiator in Polymer Chemistry
Benzophenone and its derivatives are well-established as Type II photoinitiators for free-radical polymerization.[4][5] Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. This excited state can then abstract a hydrogen atom from a synergist molecule (a co-initiator), such as an amine or an alcohol, to generate free radicals that initiate the polymerization of monomers like acrylates and methacrylates.[6] This property is particularly valuable in UV curing applications for coatings, inks, and adhesives.[4] A derivative, 4,4'-bis(N,N-diethylamino) benzophenone (DEABP), has been shown to enhance the degree of conversion in dental resins when used as a co-initiator.[7]
Relevance in Drug Development and Biological Activity
While this compound itself is not a marketed drug, the benzophenone scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[8][9]
Potential Cytotoxic and Anti-inflammatory Effects
Naturally occurring and synthetic benzophenone derivatives have demonstrated significant pharmacological properties.[2] For instance, some novel benzophenone derivatives have been designed and synthesized to exhibit in vivo anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.[1][4] Furthermore, a study on a structurally related compound, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, revealed cytotoxicity against several human tumor cell lines. While direct studies on the cytotoxicity of this compound are not widely published, these findings suggest that it could be a valuable scaffold for the development of new therapeutic agents.
Potential Interaction with Signaling Pathways
The biological activities of many compounds are mediated through their interaction with cellular signaling pathways. While there is no direct evidence linking this compound to specific pathways, studies on other chemicals with similar structural features or biological effects provide some hypotheses. For example, tert-butyl hydroperoxide, a molecule also containing a tert-butyl group, has been shown to induce NF-κB activation through the IKK pathway, which involves p38 MAPK and ERK activation.[10] Bisphenol A (BPA), another compound with phenyl and tert-butyl-like structures, has been shown to affect microglial cell activation via the JNK, ERK mitogen-activated protein kinase, and NF-κB signaling pathways.[11] These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis.[12][13] Therefore, it is plausible that this compound could modulate these or similar pathways, a possibility that warrants further investigation in the context of drug discovery.
Conclusion
This compound is a versatile aromatic ketone with well-established applications in polymer science as a photoinitiator. Its synthesis is readily achievable through the Friedel-Crafts acylation. For researchers and professionals in drug development, the benzophenone scaffold holds significant promise. While direct biological data on this compound is limited, the known activities of related compounds suggest that it is a valuable candidate for further investigation as a potential cytotoxic or anti-inflammatory agent. Future research should focus on elucidating its specific biological effects and its interactions with key cellular signaling pathways to unlock its full potential in medicinal chemistry.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bisphenol A drives nuclear factor-kappa B signaling activation and enhanced motility in non-transformed breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. benchchem.com [benchchem.com]
- 8. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Activation mechanisms of endothelial NF-kappaB, IKK, and MAP kinase by tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Health and safety information for Bis(4-tert-butylphenyl)methanone
An In-depth Technical Guide to the Health and Safety of Bis(4-tert-butylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the health and safety information for this compound (CAS No: 15796-82-4). The information is compiled from various safety data sheets and chemical supplier databases to ensure a thorough understanding for professionals handling this compound.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below. Understanding these properties is crucial for safe handling, storage, and predicting its behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C21H26O | [2] |
| Molecular Weight | 294.43 g/mol | [2] |
| CAS Number | 15796-82-4 | [2] |
| Appearance | Solid | [1] |
| Melting Point | 132.0 - 136.0 °C | [1][2] |
| Boiling Point | 399.3 ± 31.0 °C at 760 mmHg158 °C at 1 mmHg (lit.) | [1][2] |
| Flash Point | 169.4 ± 19.8 °C | [2] |
| Density | 0.978 ± 0.06 g/cm³ (Predicted) | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4,4'-Di-tert-butylbenzophenone, 4,4'-Di-t-butylbenzophenone | [2] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to ingestion and irritation of the skin and eyes.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Harmful) | Warning | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | GHS07 (Harmful) | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation.[1] |
Precautionary Statements: A comprehensive list of precautionary statements provides guidance on prevention, response, storage, and disposal.
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P330: Rinse mouth.[1]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[1][4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][4]
Toxicological Information
The toxicological data for this compound is limited. The primary known effects are acute oral toxicity and irritation. Many specific toxicological endpoints, such as carcinogenicity, mutagenicity, and reproductive toxicity, have not been thoroughly investigated.
| Toxicity Endpoint | Result | Source |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | [1][3] |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | [1][4] |
| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | [1][4] |
| Respiratory or Skin Sensitization | No data available | [4] |
| Germ Cell Mutagenicity | No data available | [4] |
| Carcinogenicity | No data available | [4] |
| Reproductive Toxicity | No data available | [4] |
| STOT-Single Exposure | No data available | [4] |
| STOT-Repeated Exposure | No data available | [4] |
| Aspiration Hazard | No data available | [4] |
Health and Safety Procedures
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure. The following workflow outlines the necessary steps.
Caption: Workflow for first aid response to exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: Combustion may produce carbon oxides. Vapors may be heavier than air and could spread along floors.
-
Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5]
Accidental Release Measures
In the event of a spill, a structured response is necessary to ensure personnel safety and environmental protection.
Caption: Logical workflow for accidental spill response.
Handling, Storage, and Personal Protection
Safe Handling and Storage
Proper handling and storage are essential to maintain the chemical's integrity and ensure laboratory safety.
Caption: Protocol for safe handling and storage.
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment (PPE) are vital to minimize exposure.
| Control Parameter | Recommendation | Source |
| Engineering Controls | Ensure adequate ventilation. Use a local exhaust ventilation system. Safety showers and eyewash stations should be available. | [3][5] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US). | [3][5] |
| Skin Protection | Wear protective gloves (e.g., butyl rubber) and impervious clothing. | [3][5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter. | [5] |
| Hygiene Measures | Wash hands before breaks and immediately after handling. Do not eat, drink, or smoke when using this product. Remove and wash contaminated clothing before reuse. | [3] |
Stability and Reactivity
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[6]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[3][7]
-
Incompatible Materials: No specific data is available for this compound, but similar compounds should be kept away from strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, carbon oxides may be formed.
Ecological Information
There is very limited information available on the ecological effects of this compound. Most safety data sheets report "no data available" for toxicity to fish, daphnia, algae, and microorganisms.[2][5] Therefore, release into the environment should be avoided to prevent potential harm.
Experimental Protocols
References
An In-depth Technical Guide to the Photochemical Reaction Mechanism of Bis(4-tert-butylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl)methanone, also known as 4,4'-di-tert-butylbenzophenone, is a diarylketone that exhibits rich and varied photochemical reactivity. As a derivative of benzophenone, its behavior upon absorption of ultraviolet radiation is of significant interest in various fields, including organic synthesis, polymer chemistry, and photobiology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in photochemical reactions, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The presence of the bulky tert-butyl groups in the para positions of the phenyl rings influences the photophysical and photochemical properties of the molecule compared to the parent benzophenone.
Core Photochemical Mechanism of Action
The photochemical reactions of this compound are initiated by the absorption of UV light, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). Due to the nature of the carbonyl chromophore, this excited singlet state is short-lived and efficiently undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁). This triplet state is the primary reactive species responsible for the subsequent photochemical transformations.
The overall mechanism can be summarized in the following key steps:
-
Photoexcitation: The molecule absorbs a photon of UV light, leading to the formation of the first excited singlet state (S₁).
-
Intersystem Crossing (ISC): The S₁ state rapidly and efficiently converts to the lowest triplet state (T₁). For benzophenone, the quantum yield of intersystem crossing is near unity, and a similar high efficiency is expected for its derivatives.
-
Triplet State Reactions: The T₁ excited state, which has a diradical character on the carbonyl oxygen, can undergo several reactions, with the most common being hydrogen atom abstraction from a suitable donor molecule.
A significant and well-studied photochemical reaction of benzophenones is their photoreduction in the presence of a hydrogen donor, such as isopropyl alcohol.
Signaling Pathway for Photoreduction
The photoreduction of this compound in a hydrogen-donating solvent like isopropyl alcohol proceeds via a radical mechanism initiated by the triplet-excited ketone.
Caption: Photoreduction pathway of this compound.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the literature, data from studies on 4,4'-disubstituted benzophenones and the specific investigation of 4,4'-di-t-butylbenzophenone in isopropyl alcohol provide valuable insights.[1] The triplet lifetimes of substituted benzophenones in the crystalline state have been shown to vary significantly with the nature of the substituent.[2]
| Parameter | Value/Observation | Compound | Conditions | Reference |
| Triplet Lifetime (τT) | Varies over 9 orders of magnitude (ps to ms) depending on substituent | 4,4'-disubstituted benzophenones | Nanocrystalline suspensions | [2] |
| Photoreduction Intermediates | Formation of two distinct intermediates observed spectroscopically. | 4,4'-di-t-butylbenzophenone | Deaerated isopropyl alcohol | [1] |
| Reaction Kinetics | Orders of reaction and rate constants for individual steps in the dark reaction following irradiation were determined. | 4,4'-di-t-butylbenzophenone | Deaerated isopropyl alcohol | [1] |
| Intersystem Crossing Quantum Yield (ΦISC) | ~1 | Benzophenone (unsubstituted) | Solution | [3] |
Note: Quantitative values for quantum yields in solution for the title compound are not readily found in published literature. It is generally accepted that para-alkyl substitution does not significantly alter the high intersystem crossing quantum yield of the benzophenone chromophore.
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of diaryl ketones is the Friedel-Crafts acylation. The following is a representative protocol.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add tert-butylbenzene and an anhydrous Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable inert solvent like carbon disulfide or dichloromethane.
-
Acylation: Cool the mixture in an ice bath. Slowly add a solution of an acylating agent, such as phosgene or a safer alternative like triphosgene, in the same solvent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Laser Flash Photolysis (LFP)
LFP is a powerful technique to study the transient species generated upon photoexcitation, such as the triplet state and ketyl radicals.
Caption: Experimental workflow for Laser Flash Photolysis.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest (e.g., acetonitrile for triplet lifetime measurements, or isopropyl alcohol for photoreduction studies) in a quartz cuvette. The concentration should be adjusted to have an appropriate absorbance at the excitation wavelength. Deoxygenate the solution by purging with an inert gas (N₂ or Ar) for at least 15-20 minutes, as oxygen can quench the triplet state.
-
Instrumentation: A typical LFP setup consists of a pulsed laser for excitation (the "pump," e.g., a Nd:YAG laser providing a 355 nm pulse), a continuous or pulsed lamp as a probe light source, a monochromator, and a fast detector (e.g., a photomultiplier tube or an ICCD camera).
-
Data Acquisition: The sample is irradiated with the pump pulse. The probe light passes through the sample, and the changes in its intensity due to the absorption of transient species are monitored as a function of time and wavelength.
-
Data Analysis: The transient absorption spectra are recorded at various time delays after the laser pulse. The decay kinetics of the triplet state (typically monitored around 530-540 nm for benzophenones) and the formation and decay of any intermediates (e.g., the ketyl radical) are analyzed to determine lifetimes and reaction rate constants.
Determination of Photoreduction Quantum Yield
The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules that have reacted to the number of photons absorbed.
Methodology:
-
Actinometry: A chemical actinometer, a substance with a known quantum yield (e.g., ferrioxalate), is used to determine the photon flux of the light source. The actinometer solution is irradiated under the same conditions as the sample.
-
Sample Irradiation: A solution of this compound and the hydrogen donor (e.g., isopropyl alcohol) of known concentrations is irradiated for a specific time.
-
Analysis: The amount of reactant consumed or product formed is determined using an analytical technique such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The quantum yield is calculated using the following formula: Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed)
Conclusion
This compound follows the general photochemical mechanism of diarylketones, characterized by efficient intersystem crossing to a reactive triplet state. This triplet species is a potent hydrogen atom abstractor, leading to photoreduction in the presence of suitable hydrogen donors. The bulky tert-butyl groups can influence the kinetics of these reactions and the properties of the resulting radicals. The experimental protocols outlined provide a framework for the synthesis and detailed photochemical and photophysical characterization of this and related compounds, which is crucial for their application in various technological and research areas.
References
- 1. Photochemical reactions of 4,4′-di-t-butylbenzophenone in isopropyl alcohol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Etna Lab | Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy [etnalabs.com]
Methodological & Application
Application Notes and Protocols for Bis(4-tert-butylphenyl)methanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl)methanone, also known as 4,4'-di-tert-butylbenzophenone, is an aromatic ketone with significant applications in organic synthesis, primarily as a Type II photoinitiator in ultraviolet (UV) curing processes for coatings, inks, and adhesives. Its bulky tert-butyl groups enhance its solubility in organic media and influence its photochemical properties. This document provides detailed application notes, experimental protocols, and an overview of its utility as a synthetic building block.
Core Applications
The primary application of this compound is as a photoinitiator for free-radical polymerization. It is particularly effective in formulations for UV-curable coatings.[1]
Photoinitiator in UV-Curable Coatings
This compound functions as a Type II photoinitiator, which means it requires a co-initiator, typically a tertiary amine, to efficiently generate free radicals upon exposure to UV light.[2] The process is initiated by the absorption of UV radiation, which excites the benzophenone derivative to a triplet state. This excited state then abstracts a hydrogen atom from the amine co-initiator, generating an aminoalkyl radical that initiates the polymerization of acrylate or other vinyl monomers.[3]
Mechanism of Photoinitiation:
The general mechanism for a Type II photoinitiator like this compound with a tertiary amine co-initiator is as follows:
-
Photoexcitation: The benzophenone derivative absorbs UV light and is promoted from its ground state (S₀) to an excited singlet state (S₁), which then undergoes intersystem crossing to a more stable triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet state of the benzophenone abstracts a hydrogen atom from the tertiary amine, forming a ketyl radical and an aminoalkyl radical.
-
Initiation: The highly reactive aminoalkyl radical initiates the polymerization of the monomer (e.g., an acrylate).
Experimental Protocols
Protocol 1: UV Curing of an Acrylate Formulation
This protocol describes a general procedure for the UV curing of a clear acrylate coating using this compound as a photoinitiator.
Materials:
-
Oligomer: Aliphatic Urethane Diacrylate (e.g., Ebecryl 270)
-
Monomer/Reactive Diluent: 1,6-Hexanediol Diacrylate (HDDA)
-
Photoinitiator: this compound
-
Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB)
-
Substrate: Glass plate
-
UV Curing System: High-pressure mercury lamp (main wavelength: 365 nm)
Procedure:
-
Formulation Preparation: Prepare the UV-curable formulation by mixing the components in the proportions specified in Table 1. The components should be mixed in a dark container to prevent premature polymerization.
-
Coating Application: Apply the formulation onto a clean glass plate using a bar coater to achieve a uniform wet film thickness (e.g., 120 µm).[4]
-
UV Curing: Pass the coated substrate under a high-pressure mercury lamp on a conveyor belt. The UV dose can be varied by changing the belt speed or the lamp power.[5]
-
Curing Evaluation: Assess the degree of curing by methods such as pendulum hardness testing or Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond absorption peak.[6]
Table 1: Example UV-Curable Coating Formulation
| Component | Function | Weight Percentage (%) |
| Aliphatic Urethane Diacrylate | Oligomer | 60 |
| 1,6-Hexanediol Diacrylate (HDDA) | Monomer/Reactive Diluent | 35 |
| This compound | Photoinitiator | 3 |
| Ethyl-4-(dimethylamino)benzoate (EDB) | Co-initiator | 2 |
Note: The optimal concentrations of the photoinitiator and co-initiator may vary depending on the specific oligomer/monomer system, coating thickness, and the desired curing speed.
Application as a Synthetic Building Block
While the primary application of this compound is as a photoinitiator, its chemical structure allows for its use as a building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates and functional materials.
Synthesis of Bis(4-tert-butylphenyl)methanol
The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding Bis(4-tert-butylphenyl)methanol. This transformation is a common step in the synthesis of various organic compounds.
Reaction Scheme:
Protocol 2: Reduction of this compound
This protocol outlines the reduction of this compound to Bis(4-tert-butylphenyl)methanol using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 eq) portion-wise with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous layer with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Bis(4-tert-butylphenyl)methanol.
Data Summary
Quantitative data for the performance of this compound is often specific to the formulation and curing conditions. The following table provides an illustrative comparison of a UV-curable formulation with and without a benzophenone-type photoinitiator, based on general knowledge in the field.
Table 2: Illustrative Performance Data of a UV-Curable Acrylate Coating
| Parameter | Formulation without Photoinitiator | Formulation with this compound/Amine |
| Curing Time (seconds) | > 60 (incomplete cure) | 5 - 15 |
| Pendulum Hardness (s) | < 20 | 80 - 120 |
| Solvent Resistance (MEK double rubs) | < 10 | > 100 |
| Adhesion (ASTM D3359) | 0B - 1B | 4B - 5B |
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and effective Type II photoinitiator for UV-curing applications, offering good solubility and reactivity in common formulations. While its primary role is in the polymer industry, its chemical structure also presents opportunities for its use as a building block in targeted organic synthesis. The protocols and data provided herein serve as a foundation for researchers to explore and optimize the use of this compound in their specific applications.
References
- 1. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102863403A - Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof - Google Patents [patents.google.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. adhesion.kr [adhesion.kr]
- 6. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols for Bis(4-tert-butylphenyl)methanone as a Photoinitiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl)methanone, also known as 4,4'-di-tert-butylbenzophenone, is a Type II photoinitiator used in free-radical polymerization. Structurally similar to benzophenone, it is activated by UV radiation to initiate polymerization of various monomers, particularly acrylates and methacrylates. Its applications are found in UV-curable coatings, inks, adhesives, and in the fabrication of polymeric materials for biomedical and drug delivery applications.
Upon absorption of UV light, this compound transitions to an excited singlet state, followed by intersystem crossing to a more stable triplet state. In this excited triplet state, it can abstract a hydrogen atom from a synergist molecule (often a tertiary amine) to generate free radicals. These radicals then initiate the polymerization of monomer units, leading to the formation of a polymer network. The tert-butyl groups on the phenyl rings can enhance solubility in nonpolar monomers and polymers and can influence the photochemical properties of the molecule.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 15796-82-4 |
| Molecular Formula | C₂₁H₂₆O |
| Molecular Weight | 294.43 g/mol |
| Melting Point | 132.0 to 136.0 °C |
| Boiling Point | 158 °C at 1 mmHg |
| Appearance | White to off-white crystalline powder |
Mechanism of Photoinitiation
This compound functions as a Type II photoinitiator, meaning it requires a co-initiator or synergist, typically a hydrogen donor, to generate initiating radicals. The general mechanism is a two-step process involving photoexcitation and hydrogen abstraction.
Caption: Photoinitiation mechanism of this compound.
Experimental Protocols
Below are representative protocols for the use of this compound in the photopolymerization of acrylate and methacrylate monomers. Please note that optimal conditions may vary depending on the specific monomer, synergist, and desired polymer properties.
Protocol 1: Photopolymerization of an Acrylate Formulation
This protocol describes the UV curing of a typical acrylate-based formulation.
Materials:
-
This compound (Photoinitiator)
-
Ethyl 4-(dimethylamino)benzoate (EDB) (Amine Synergist)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer)
-
Urethane diacrylate oligomer
Procedure:
-
Formulation Preparation: In a light-protected container, prepare the UV-curable formulation by mixing the components in the following weight percentages:
-
Urethane diacrylate oligomer: 65%
-
TMPTA: 30%
-
This compound: 3%
-
Ethyl 4-(dimethylamino)benzoate: 2%
-
-
Mixing: Stir the mixture in the dark at room temperature until a homogeneous solution is obtained.
-
Coating Application: Apply the formulation as a thin film (e.g., 50 µm thickness) onto a suitable substrate (e.g., glass or steel).
-
UV Curing: Expose the coated substrate to a medium-pressure mercury UV lamp. The light intensity and dose should be controlled to achieve the desired degree of cure. For example, an intensity of 100 mW/cm² can be used. The cure speed can be adjusted by varying the exposure time or the belt speed under the lamp.
-
Analysis: The degree of conversion of the acrylate double bonds can be monitored in real-time using Fourier-transform infrared (FTIR) spectroscopy by observing the decrease in the peak area corresponding to the acrylate C=C bond (around 1635 cm⁻¹).
Protocol 2: Bulk Photopolymerization of Methyl Methacrylate (MMA)
This protocol details the bulk polymerization of methyl methacrylate for the synthesis of poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA) (Monomer), freshly distilled to remove inhibitors.
-
This compound (Photoinitiator)
-
N,N-Dimethylaniline (DMA) (Amine Synergist)
-
Nitrogen gas for inerting.
Procedure:
-
Preparation of the Reaction Mixture: In a glass vial suitable for photopolymerization, dissolve this compound (e.g., 0.5 wt%) and N,N-dimethylaniline (e.g., 1 wt%) in purified methyl methacrylate.
-
Inerting: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Sealing: Seal the vial securely.
-
Photopolymerization: Place the vial in a photoreactor equipped with a UV lamp (e.g., with an emission spectrum matching the absorption of the photoinitiator). Irradiate the sample at a constant temperature. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion.
-
Termination and Purification: After the desired polymerization time, stop the reaction by turning off the light source. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: The monomer conversion can be determined gravimetrically. The molecular weight and molecular weight distribution of the resulting PMMA can be determined by gel permeation chromatography (GPC).
Data Presentation
While specific quantitative data for this compound is not extensively available in the public literature, the following tables present representative data for the photopolymerization of common monomers using structurally similar benzophenone-type photoinitiators. This data can serve as a starting point for experimental design.
Table 1: Representative Monomer Conversion for Acrylate Polymerization
| Time (s) | Monomer Conversion (%) |
| 0 | 0 |
| 10 | 25 |
| 20 | 45 |
| 30 | 60 |
| 40 | 70 |
| 50 | 75 |
| 60 | 80 |
Note: This is illustrative data. Actual conversion rates will depend on the specific formulation, light intensity, and other experimental conditions.
Table 2: Representative Data for Bulk Photopolymerization of Methyl Methacrylate (MMA)
| Photoinitiator System | Polymerization Time (min) | Monomer Conversion (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| Benzophenone/Amine | 60 | ~70-80 | ~150,000 - 200,000 | ~2.0 - 2.5 |
| Benzophenone/Amine | 120 | >90 | ~250,000 - 300,000 | ~2.2 - 2.8 |
Note: This data is based on typical results for benzophenone-based systems and should be considered as a guideline.
Logical Workflow for a Photopolymerization Experiment
The following diagram illustrates the general workflow for conducting a photopolymerization experiment using this compound as a photoinitiator.
Caption: A generalized workflow for photopolymerization experiments.
Application Note: Synthesis of Bis(4-tert-butylphenyl)methanone via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3] The resulting aryl ketones are crucial intermediates in the manufacturing of pharmaceuticals, fine chemicals, and advanced materials.[4] A key advantage of Friedel-Crafts acylation over alkylation is that the product, a ketone, is less reactive than the starting material, which prevents multiple substitutions.[3] Additionally, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to well-defined products.[1][5]
This document provides a detailed experimental protocol for the synthesis of a specific symmetrical diaryl ketone, Bis(4-tert-butylphenyl)methanone, by reacting tert-butylbenzene with 4-tert-butylbenzoyl chloride. This protocol outlines the reaction setup, work-up, purification, and characterization of the final product.
Reaction Mechanism
The synthesis proceeds via a classic Friedel-Crafts acylation mechanism. First, the Lewis acid catalyst, aluminum chloride, reacts with 4-tert-butylbenzoyl chloride to form a highly reactive, resonance-stabilized acylium ion.[5] This electrophile is then attacked by the nucleophilic π-electrons of the tert-butylbenzene ring.[6] The bulky tert-butyl group is an ortho, para-directing group, but due to significant steric hindrance, substitution occurs almost exclusively at the para position. Finally, a proton is eliminated from the intermediate carbocation to restore aromaticity, yielding the final ketone product and regenerating the catalyst.[7]
Experimental Protocol
3.1 Materials and Equipment
-
Reagents: tert-butylbenzene (≥99%), 4-tert-butylbenzoyl chloride (≥98%), anhydrous aluminum chloride (≥99%), dichloromethane (CH₂Cl₂, anhydrous, ≥99.8%), concentrated hydrochloric acid (HCl), saturated sodium bicarbonate solution (NaHCO₃), anhydrous magnesium sulfate (MgSO₄), ethanol (95%).
-
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, 125 mL addition funnel, magnetic stirrer and stir bar, ice-water bath, heating mantle, separatory funnel, rotary evaporator, Büchner funnel, vacuum flask, standard laboratory glassware.
3.2 Reagent Data All quantitative data for the reagents used in this protocol are summarized in the table below.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| tert-butylbenzene | 134.22 | 7.50 g (8.65 mL) | 55.9 | 1.1 |
| 4-tert-butylbenzoyl chloride | 196.68 | 10.0 g | 50.8 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 7.45 g | 55.9 | 1.1 |
| Dichloromethane (CH₂Cl₂) | - | 100 mL | - | - |
3.3 Detailed Procedure
Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is oven-dried to remove moisture.[6]
-
Cap the open ends of the condenser and addition funnel with septa or drying tubes containing calcium chloride to maintain anhydrous conditions.
-
In the flask, add anhydrous aluminum chloride (7.45 g, 55.9 mmol).[8]
-
Add 50 mL of anhydrous dichloromethane to the flask, followed by tert-butylbenzene (8.65 mL, 55.9 mmol).
-
Cool the stirred suspension to 0 °C using an ice-water bath.[8]
Reagent Addition
-
Prepare a solution of 4-tert-butylbenzoyl chloride (10.0 g, 50.8 mmol) in 50 mL of anhydrous dichloromethane and add it to the addition funnel.
-
Add the 4-tert-butylbenzoyl chloride solution dropwise to the cooled, stirred suspension over a period of 30 minutes. The reaction between the acyl chloride and aluminum chloride is exothermic; maintain the temperature at 0-5 °C during the addition.[6]
Reaction
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for an additional 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
Work-up and Isolation
-
Cool the reaction mixture again in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl to decompose the aluminum chloride-ketone complex.[6] Perform this step in a fume hood as HCl gas will be evolved.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.[6]
-
Combine all organic layers and wash them sequentially with 50 mL of 1 M HCl, 50 mL of water, and two 50 mL portions of saturated sodium bicarbonate solution (until effervescence ceases), followed by 50 mL of brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product.
Purification
-
Recrystallize the crude solid product from hot ethanol (95%) to obtain pure this compound as a white crystalline solid.[9]
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.
Expected Results and Characterization
| Parameter | Expected Value |
| Product | This compound |
| Theoretical Yield | 14.96 g |
| Appearance | White crystalline solid |
| Melting Point | 133-135 °C |
| IR (KBr, cm⁻¹) | ~1650 (C=O stretch), ~2960 (C-H stretch) |
| ¹H NMR (CDCl₃, δ) | ~1.35 (s, 18H, -C(CH₃)₃), ~7.50 (d, 4H, Ar-H), ~7.75 (d, 4H, Ar-H) |
Workflow Diagram
References
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. youtube.com [youtube.com]
Application of Bis(4-tert-butylphenyl)methanone in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl)methanone, a derivative of benzophenone, holds significant promise in various domains of materials science primarily due to its photochemical reactivity. Its molecular structure, characterized by the presence of a central carbonyl group conjugated to two phenyl rings substituted with bulky tert-butyl groups, makes it a candidate for applications such as a photoinitiator in polymerization reactions and as a building block for high-performance polymers. This document provides detailed application notes and experimental protocols for the utilization of this compound in materials science, with a focus on its role as a photoinitiator for UV curing of coatings and its potential as a monomer in the synthesis of specialized polymers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 15796-82-4 |
| Molecular Formula | C₂₁H₂₆O |
| Molecular Weight | 294.44 g/mol |
| Appearance | Solid |
| Purity | 97% |
| Storage Temperature | Room Temperature (sealed in dry conditions) |
Application 1: Photoinitiator for UV Curing of Acrylate Resins
This compound can function as a Type II photoinitiator, which upon exposure to ultraviolet (UV) radiation, undergoes excitation to a triplet state. In this excited state, it can abstract a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of monomeric and oligomeric acrylate resins, leading to the formation of a cross-linked polymer network, a process commonly known as UV curing. This technology is widely employed in the formulation of coatings, inks, and adhesives due to its rapid cure speeds and environmentally friendly nature.
Experimental Protocol: UV Curing of an Acrylate Formulation
This protocol describes a general procedure for evaluating the performance of this compound as a photoinitiator in a model acrylate formulation.
Materials:
-
This compound
-
Acrylate monomer/oligomer blend (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Amine synergist (e.g., Ethyl 4-(dimethylamino)benzoate, EDB)
-
Solvent (if necessary, e.g., acetone)
-
Substrate (e.g., glass slides, metal panels)
-
UV curing system (e.g., medium-pressure mercury lamp)
-
Film applicator (e.g., wire-wound bar coater)
Procedure:
-
Formulation Preparation:
-
In a light-protected container, dissolve this compound (e.g., 2 wt%) and the amine synergist (e.g., 4 wt%) in the acrylate monomer/oligomer blend.
-
Stir the mixture in the dark until a homogeneous solution is obtained. Gentle heating may be applied if necessary to facilitate dissolution.
-
-
Film Application:
-
Apply the formulation onto the desired substrate using a film applicator to achieve a uniform film thickness (e.g., 25 µm).
-
-
UV Curing:
-
Place the coated substrate on the conveyor belt of the UV curing system.
-
Expose the film to UV radiation. The required UV dose will depend on the lamp intensity, conveyor speed, and the specific formulation. A typical starting dose is in the range of 500-2000 mJ/cm².
-
-
Cure Evaluation:
-
Tack-free Time: Immediately after curing, gently touch the surface with a cotton ball to assess surface tackiness. The absence of adhering fibers indicates a tack-free surface.
-
Solvent Resistance: Perform a solvent rub test (e.g., with methyl ethyl ketone - MEK) to evaluate the degree of cross-linking. The number of double rubs required to expose the substrate is recorded.
-
Hardness: Measure the pencil hardness or pendulum hardness of the cured film according to standard methods (e.g., ASTM D3363).
-
Expected Performance and Quantitative Data
The performance of this compound as a photoinitiator can be compared to other standard photoinitiators. The following table provides a hypothetical comparison based on typical performance characteristics of benzophenone-type initiators. Actual results will vary depending on the specific formulation and curing conditions.
| Parameter | This compound | Benzophenone (Standard Type II) |
| Cure Speed | Moderate to Fast | Moderate |
| Surface Cure | Good | Good |
| Through Cure | Moderate | Moderate |
| Yellowing | Low to Moderate | Moderate |
| Migration Potential | Potentially lower due to higher molecular weight | Higher |
Application 2: Monomer for High-Performance Aromatic Polymers
While less common, the rigid aromatic structure of this compound makes it a potential candidate as a monomer for the synthesis of high-performance polymers, such as poly(ether ether ketone) (PEEK) or other poly(aryl ether ketone)s (PAEKs). These materials are known for their exceptional thermal stability, chemical resistance, and mechanical properties. To be used as a monomer, this compound would need to be chemically modified to introduce reactive functional groups (e.g., hydroxyl or fluoro groups) that can participate in polymerization reactions, such as nucleophilic aromatic substitution.
Hypothetical Experimental Protocol: Synthesis of a Poly(aryl ether ketone)
This protocol outlines an illustrative synthesis of a PAEK using a hypothetical di-hydroxylated derivative of this compound.
Materials:
-
Di-hydroxylated this compound derivative (Monomer A)
-
4,4'-Difluorobenzophenone (Monomer B)
-
Anhydrous potassium carbonate (K₂CO₃)
-
High-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or diphenyl sulfone)
-
Toluene (for azeotropic removal of water)
-
Methanol (for precipitation)
-
Acetone (for washing)
Procedure:
-
Reactor Setup:
-
Assemble a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser.
-
-
Reagent Charging:
-
Charge the flask with equimolar amounts of Monomer A and Monomer B, an excess of finely ground K₂CO₃ (e.g., 1.2 moles per mole of hydroxyl groups), and the high-boiling solvent.
-
Add toluene to the reaction mixture.
-
-
Azeotropic Dehydration:
-
Heat the mixture to reflux (typically 140-160 °C) to azeotropically remove water formed during the initial reaction.
-
-
Polymerization:
-
After the complete removal of water, distill off the toluene and gradually increase the reaction temperature to 180-200 °C to initiate polymerization.
-
Maintain the reaction at this temperature under a nitrogen atmosphere for several hours until a significant increase in viscosity is observed.
-
-
Precipitation and Purification:
-
Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Filter the polymer and wash it repeatedly with hot water and acetone to remove residual solvent, salts, and unreacted monomers.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 120 °C) until a constant weight is achieved.
-
Visualizations
Signaling Pathway: Type II Photoinitiation
The following diagram illustrates the general mechanism of Type II photoinitiation, which is applicable to this compound in the presence of an amine synergist.
Caption: Mechanism of Type II photoinitiation for UV curing.
Experimental Workflow: UV Curing Evaluation
This diagram outlines the key steps involved in the experimental evaluation of a UV-curable formulation containing this compound.
Caption: Workflow for the evaluation of UV-cured coatings.
Conclusion
This compound presents itself as a versatile compound in materials science. Its primary application lies in its function as a Type II photoinitiator for UV curing, where its larger molecular size compared to unsubstituted benzophenone may offer advantages in terms of reduced migration in the final cured product. Furthermore, its rigid aromatic core provides a conceptual basis for its use as a monomer in the synthesis of high-performance polymers, although this would necessitate prior chemical functionalization. The protocols and data presented herein serve as a foundational guide for researchers and scientists to explore and harness the potential of this compound in the development of advanced materials. Further experimental investigation is encouraged to fully elucidate its performance characteristics in specific applications.
Application Notes and Protocols for Benzophenone Derivatives as Photocatalysts in Pollutant Degradation
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the application of benzophenone derivatives as photocatalysts for the degradation of organic pollutants. While specific data on bis(4-tert-butylphenyl)methanone as a photocatalyst is not extensively available in current literature, this report leverages data and protocols from closely related benzophenone compounds to provide a foundational understanding and practical guidance for research in this area.
Introduction
Benzophenone and its derivatives are a class of aromatic ketones known for their photochemical properties. Upon absorption of UV light, they can be excited to a triplet state, enabling them to act as photosensitizers or photocatalysts in various chemical transformations, including the degradation of persistent organic pollutants.[1] Their potential lies in initiating reactions that can break down complex organic molecules into simpler, less harmful substances. This makes them a subject of interest for environmental remediation applications.
Data Presentation
The following tables summarize quantitative data from studies on the photocatalytic degradation of model pollutants using benzophenone-related systems and other relevant photocatalysts for context.
Table 1: Photocatalytic Degradation of Methylene Blue using a Benzophenone-based Metal-Organic Framework (MOF) [2]
| Catalyst Loading (mg/L) | Initial Dye Concentration (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) |
| 50 | 10 | 60 | 75 |
| 100 | 10 | 60 | 92 |
| 100 | 20 | 60 | 85 |
| 150 | 10 | 60 | 98 |
Table 2: Kinetic Parameters for Methylene Blue Degradation [2]
| Initial Dye Concentration (mg/L) | Apparent Rate Constant (k, min⁻¹) | Correlation Coefficient (R²) |
| 5 | 0.025 | 0.991 |
| 10 | 0.018 | 0.985 |
Table 3: Comparison of Different Photocatalysts for 4-tert-Butylphenol Degradation
| Photocatalyst | Light Source | Initial 4-t-BP Conc. (mg/L) | Catalyst Dosage (g/L) | Reaction Time (min) | Degradation Efficiency (%) |
| Ag₂CO₃ | Simulated Solar Light | 5 | 0.2 | 60 | 100[3] |
| Cu-Mo-TiO₂ | UV (365 nm) | 15 | 0.1 | 60 | 100 |
| Cu-Mo-TiO₂ | Solar Light | 15 | 0.1 | 150 | 70 |
| 4% Fe/TiO₂ | UV | Not Specified | Not Specified | Not Specified | 86 (TOC Removal) |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation of an Organic Dye
This protocol describes a general method for evaluating the photocatalytic activity of a benzophenone-based photocatalyst using a model organic dye like Rhodamine B or Methylene Blue.
Materials:
-
Benzophenone-derivative photocatalyst
-
Model organic dye (e.g., Rhodamine B, Methylene Blue)
-
Deionized water
-
Photoreactor equipped with a UV lamp or solar simulator
-
Magnetic stirrer and stir bar
-
Beaker or reaction vessel
-
Pipettes and suitable vials for sampling
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Dilute HCl and NaOH for pH adjustment
Procedure:
-
Catalyst Suspension Preparation: Disperse a specific amount of the photocatalyst (e.g., 10 mg) in a defined volume of the dye solution (e.g., 100 mL of 10 mg/L) in a beaker.[2]
-
pH Adjustment: Adjust the pH of the suspension to the desired value (e.g., pH 7) using dilute HCl or NaOH.[1]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to allow the system to reach adsorption-desorption equilibrium between the photocatalyst and the dye molecules.[1][2]
-
Initial Sample: Withdraw an initial aliquot of the suspension (e.g., 3 mL) before initiating irradiation (t=0).[1]
-
Photocatalytic Reaction: Place the beaker in the photoreactor and turn on the light source to commence the photocatalytic reaction.[1][2] Maintain a constant temperature if required, using a cooling system.[1]
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).[1]
-
Sample Preparation for Analysis: Immediately centrifuge the withdrawn aliquots to separate the photocatalyst particles.[1][2]
-
Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye (e.g., ~554 nm for Rhodamine B, ~664 nm for Methylene Blue) using a UV-Vis spectrophotometer.[1][2]
-
Data Analysis:
-
Calculate the degradation efficiency using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[1][2]
-
Determine the apparent rate constant (k_app) by plotting ln(A₀/Aₜ) versus irradiation time. A linear plot suggests pseudo-first-order kinetics.[1][2]
-
Protocol 2: Synthesis of a Benzophenone-Functionalized TiO₂ Composite Photocatalyst
This protocol provides a generalized method for synthesizing a composite material where a benzophenone derivative is incorporated into a TiO₂ matrix, which can potentially enhance photocatalytic efficiency.[1]
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
A dihydroxy-functionalized benzophenone derivative (e.g., 4,4'-dihydroxybenzophenone)
-
Isopropanol
-
Deionized water
-
Nitric acid (HNO₃)
Procedure:
-
Alkoxide Solution Preparation: In a beaker, prepare a solution of 20 mL of isopropanol and 5 mL of TTIP.[1]
-
Benzophenone Derivative Solution: In a separate beaker, dissolve a calculated amount of the dihydroxy-benzophenone derivative (e.g., to achieve a 1% weight ratio relative to TiO₂) in 10 mL of isopropanol.[1]
-
Mixing: Slowly add the benzophenone derivative solution to the titanium alkoxide solution while stirring vigorously.
-
Hydrolysis: Prepare a solution of deionized water and a few drops of nitric acid. Add this acidic water solution dropwise to the mixture to initiate hydrolysis and polycondensation, leading to the formation of a sol-gel.
-
Aging: Allow the gel to age at room temperature for a specified period (e.g., 24 hours).
-
Drying: Dry the gel in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent.
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 400-500 °C) to crystallize the TiO₂ and form the final composite photocatalyst.
Visualizations
Caption: Experimental workflow for evaluating photocatalytic activity.
Caption: Generalized mechanism of photocatalytic degradation.
References
Standard Operating Procedure for Handling Bis(4-tert-butylphenyl)methanone in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and experimental use of Bis(4-tert-butylphenyl)methanone (also known as 4,4'-di-tert-butylbenzophenone). Due to the limited publicly available data on the specific biological activity of this compound, this guide also includes information on structurally related compounds to provide a framework for experimental design.
Compound Information and Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4,4'-Di-tert-butylbenzophenone | [2] |
| CAS Number | 15796-82-4 | [1] |
| Molecular Formula | C21H26O | [1] |
| Molecular Weight | 294.43 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | 132.0 to 136.0 °C | [2] |
| Boiling Point | 158 °C at 1 mmHg | [2] |
Safety and Handling
Hazard Identification:
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
Precautionary Measures:
A thorough risk assessment should be conducted before handling this compound. The following precautionary statements should be strictly followed:
| Precautionary Code | Statement | Reference |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| P264 | Wash skin thoroughly after handling. | [4] |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [4] |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |
Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Storage:
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
Application Notes: Potential Biological Activity
While direct studies on the biological effects of this compound are limited, research on structurally similar bisphenol and benzophenone derivatives suggests potential applications in cancer research. Several related compounds have demonstrated cytotoxic effects against various cancer cell lines.
For instance, the related compound Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane has shown in vitro cytotoxicity against a panel of human tumor cell lines. This suggests that this compound may also possess antiproliferative properties worthy of investigation.
A proposed mechanism of action for some cytotoxic benzophenone derivatives involves the induction of apoptosis. This can be mediated through various signaling pathways. The diagram below illustrates a generalized workflow for assessing the cytotoxic effects of a test compound like this compound.
Caption: Workflow for evaluating the in vitro cytotoxicity of this compound.
Experimental Protocols
The following protocols are provided as a starting point for investigating the potential cytotoxic effects of this compound, based on methodologies used for similar compounds.
In Vitro Cytotoxicity Screening (Sulforhodamine B Assay)
This protocol is adapted from standard methodologies for assessing cell viability.
Objective: To determine the concentration of this compound that inhibits the growth of human cancer cells by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (DMSO)
-
Sulforhodamine B (SRB)
-
Trichloroacetic acid (TCA)
-
Tris base
-
96-well plates
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium in the wells with medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% (w/v) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid. Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add Tris base solution (10 mM, pH 10.5) to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.
Quantitative Data for a Structurally Related Compound:
The following table presents the IC50 values for Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane against various human tumor cell lines. This data can serve as a reference for designing concentration ranges for this compound experiments.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Non-small cell lung cancer | 8.24 |
| SK-OV-3 | Ovarian cancer | 10.60 |
| SK-MEL-2 | Skin cancer | 8.83 |
| XF498 | Central nervous system cancer | 9.85 |
Disclaimer: This data is for a structurally related compound and should be used for guidance only.
Potential Signaling Pathway Involvement
Benzophenone derivatives have been shown to influence various signaling pathways involved in cell proliferation and apoptosis. A plausible pathway to investigate for this compound-induced cytotoxicity is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell survival and proliferation.
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and a hypothetical point of inhibition by a benzophenone derivative.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
References
High-Yield Synthesis of Bis(4-tert-butylphenyl)methanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bis(4-tert-butylphenyl)methanone, a valuable intermediate in various chemical and pharmaceutical applications. The focus of this guide is on achieving high yields through optimized reaction conditions based on the principles of the Friedel-Crafts acylation reaction.
Introduction
This compound, also known as 4,4'-di-tert-butylbenzophenone, is a diarylketone characterized by the presence of bulky tert-butyl groups on both phenyl rings. This substitution pattern imparts unique properties, making it a useful building block in the synthesis of polymers, and as a photoinitiator. The primary synthetic route to this compound is the Friedel-Crafts acylation of tert-butylbenzene. This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] Achieving a high yield of the desired para,para-disubstituted product requires careful control of reaction parameters to minimize side reactions and the formation of isomers.
Reaction Principle and Signaling Pathway
The synthesis of this compound proceeds via a Friedel-Crafts acylation mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., 4-tert-butylbenzoyl chloride) to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich tert-butylbenzene attacks the acylium ion. The tert-butyl group is an ortho,para-directing activator. Due to steric hindrance from the bulky tert-butyl group, the incoming acyl group is predominantly directed to the para position.
-
Deprotonation: A proton is lost from the intermediate carbocation (arenium ion) to restore the aromaticity of the ring, yielding the final product.
Experimental Protocols
This section details the recommended protocol for the high-yield synthesis of this compound.
Materials and Reagents
-
tert-Butylbenzene
-
4-tert-butylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Crushed ice
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Vacuum oven
Reaction Setup and Procedure
dot
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add anhydrous dichloromethane (DCM). Carefully add anhydrous aluminum chloride (AlCl₃) in portions while stirring. The addition is exothermic. Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Reactants: Dissolve 4-tert-butylbenzoyl chloride in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0-5 °C. Subsequently, add a solution of tert-butylbenzene in anhydrous DCM dropwise over 30 minutes under the same temperature conditions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas is evolved. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white crystalline solid.
Data Presentation: Optimizing for High Yield
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the yield, based on optimization studies.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Yield |
| Reactant Ratio (tert-Butylbenzene : 4-tert-butylbenzoyl chloride) | 1.2 : 1 | 1 : 1 | 1 : 1.2 | Higher excess of tert-butylbenzene can favor monosubstitution. |
| Catalyst (AlCl₃) Stoichiometry (equiv. to acyl chloride) | 1.1 | 1.5 | 2.0 | A slight excess of catalyst is generally optimal. |
| Solvent | Dichloromethane | Carbon Disulfide | Nitrobenzene | Dichloromethane is a common and effective solvent. |
| Temperature (°C) | 0 - 5 | Room Temperature | 40 | Lower temperatures favor para-substitution and reduce side reactions. |
| Reaction Time (hours) | 2 - 3 | 6 | 12 | Longer reaction times may not significantly increase the yield of the desired product. |
Note: The specific yields can vary, but following a protocol with controlled low temperature and appropriate stoichiometry (e.g., Condition 1) generally leads to higher yields of the desired para,para-isomer.
Conclusion
The Friedel-Crafts acylation of tert-butylbenzene with 4-tert-butylbenzoyl chloride is an effective method for the synthesis of this compound. High yields of the desired product can be achieved by carefully controlling the reaction conditions, particularly temperature and reactant stoichiometry. The detailed protocol and data presented in this application note provide a robust foundation for researchers and professionals to successfully synthesize this important chemical intermediate for a variety of applications. Proper purification by recrystallization is crucial to obtain a high-purity final product.
References
Application Notes and Protocols for the Quantification of Bis(4-tert-butylphenyl)methanone
Disclaimer: As of the date of this document, specific validated analytical methods for the quantification of Bis(4-tert-butylphenyl)methanone are not widely published. The following protocols are proposed as robust starting points for method development and validation, based on established analytical techniques for structurally similar compounds, such as benzophenone derivatives and other bisphenols. The quantitative performance data presented is estimated from these related compounds and should be confirmed through method validation studies.
Introduction
This compound is an aromatic ketone of interest in various fields, including chemical synthesis and materials science. Accurate and reliable quantification is essential for quality control, reaction monitoring, and stability studies. This document provides detailed proposed methodologies for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Proposed Analytical Techniques
The non-polar nature of this compound, owing to the two tert-butyl groups and the benzophenone backbone, makes it well-suited for analysis by reversed-phase HPLC and GC-MS. LC-MS/MS is also a powerful tool for highly sensitive and selective quantification, particularly in complex matrices.
Quantitative Data Summary (Estimated)
The following table summarizes the estimated performance characteristics of the proposed analytical methods based on data from structurally related benzophenone derivatives.[1][2][3] These values should be experimentally determined during method validation for this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) (Estimated) | > 0.998 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) (Estimated) | 97.0 - 103.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (% RSD) (Estimated) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) (Estimated) | 0.1 - 1.0 µg/mL | 0.01 - 0.1 µg/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) (Estimated) | 0.3 - 3.0 µg/mL | 0.03 - 0.3 µg/mL | 0.03 - 1.5 ng/mL |
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a reversed-phase HPLC method with UV detection, which is a common and robust technique for the analysis of aromatic ketones.
Experimental Protocol
a. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
b. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
c. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 260 nm (based on the benzophenone chromophore; should be optimized by scanning the UV spectrum of the analyte)
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
d. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte into a 10 mL volumetric flask. Add approximately 7 mL of acetonitrile, sonicate for 15 minutes, and allow to cool. Dilute to the mark with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
e. Analysis Workflow
References
- 1. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of a 2,5-Diarylpyrrole Intermediate from Bis(4-tert-butylphenyl)methanone for Potential Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bis(4-tert-butylphenyl)methanone is a symmetrical diaryl ketone that can serve as a versatile starting material for the synthesis of various heterocyclic compounds with potential pharmaceutical applications. The bulky tert-butyl groups can enhance lipophilicity and modulate the pharmacokinetic properties of a final drug molecule. This document outlines a hypothetical, yet chemically robust, multi-step synthesis to convert this compound into a 2,5-diarylpyrrole, a scaffold known to be a privileged structure in the development of kinase inhibitors for cancer therapy.[1][2][3] Pyrrole-based compounds have been successfully developed as inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial in tumor angiogenesis.[1][3]
The proposed synthetic route involves a three-step process:
-
Reduction of the diaryl ketone to the corresponding diarylmethane.
-
Introduction of a 1,4-dicarbonyl functionality via a double Friedel-Crafts acylation.
-
Cyclization to the pyrrole ring using the Paal-Knorr synthesis.
These protocols provide a framework for the laboratory-scale synthesis of a novel pharmaceutical intermediate derived from this compound.
Synthetic Workflow
The overall synthetic strategy to convert this compound to the target 2,5-diarylpyrrole intermediate is depicted below.
Caption: Synthetic workflow for the preparation of a pyrrole intermediate.
Experimental Protocols
Step 1: Wolff-Kishner Reduction of this compound
This protocol describes the reduction of the carbonyl group in this compound to a methylene group, yielding bis(4-tert-butylphenyl)methane. The Wolff-Kishner reduction is performed under basic conditions, making it suitable for substrates that may be sensitive to strong acids.[4][5][6][7][8]
Materials:
-
This compound
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Deionized water
-
Hydrochloric acid (2M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 33.9 mmol), potassium hydroxide (5.7 g, 101.7 mmol), and diethylene glycol (100 mL).
-
Add hydrazine hydrate (6.0 mL, 101.7 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture to 130-140 °C for 2 hours.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Continue heating at this temperature for 4 hours, during which nitrogen gas will evolve.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of deionized water.
-
Acidify the aqueous mixture with 2M HCl to pH ~7.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to yield bis(4-tert-butylphenyl)methane as a white solid.
Step 2: Friedel-Crafts Acylation of Bis(4-tert-butylphenyl)methane
This protocol details the introduction of the 1,4-dicarbonyl moiety onto the diarylmethane intermediate via a double Friedel-Crafts acylation using succinyl chloride.[9][10]
Materials:
-
Bis(4-tert-butylphenyl)methane
-
Succinyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with addition funnel and nitrogen inlet
-
Magnetic stirrer and ice bath
Procedure:
-
In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (10.9 g, 81.6 mmol) in 150 mL of anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve bis(4-tert-butylphenyl)methane (10.0 g, 35.6 mmol) and succinyl chloride (2.9 mL, 26.7 mmol) in 50 mL of anhydrous dichloromethane.
-
Add this solution dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture into a beaker containing 150 g of crushed ice and 30 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1,4-bis(4-tert-butylphenyl)-1,4-butanedione.
Step 3: Paal-Knorr Synthesis of 2,5-Bis(4-tert-butylphenyl)-1H-pyrrole
This final step involves the cyclization of the 1,4-dicarbonyl compound with an ammonia source to form the target pyrrole ring. The Paal-Knorr synthesis is a classic and efficient method for preparing substituted pyrroles.[11][12][13][14][15]
Materials:
-
1,4-Bis(4-tert-butylphenyl)-1,4-butanedione
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Deionized water
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, combine 1,4-bis(4-tert-butylphenyl)-1,4-butanedione (5.0 g, 13.2 mmol) and ammonium acetate (5.1 g, 66.0 mmol) in 50 mL of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from hot ethanol to yield 2,5-bis(4-tert-butylphenyl)-1H-pyrrole as a crystalline solid.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway.
| Step | Reactant | MW ( g/mol ) | Product | MW ( g/mol ) | Theoretical Yield (g) |
| 1 | This compound | 294.44 | Bis(4-tert-butylphenyl)methane | 280.47 | 9.53 |
| 2 | Bis(4-tert-butylphenyl)methane | 280.47 | 1,4-Bis(4-tert-butylphenyl)-1,4-butanedione | 378.55 | 9.55 |
| 3 | 1,4-Bis(4-tert-butylphenyl)-1,4-butanedione | 378.55 | 2,5-Bis(4-tert-butylphenyl)-1H-pyrrole | 359.54 | 4.74 |
Note: Theoretical yields are calculated based on the specified starting amounts in the protocols and assume 100% conversion for each step for stoichiometric calculations.
Biological Context and Signaling Pathway
Pyrrole-containing compounds are prominent in medicinal chemistry, particularly as kinase inhibitors.[2][3] Many of these inhibitors function by competing with ATP for binding to the catalytic site of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[1][16] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. In many cancers, these pathways are dysregulated, leading to uncontrolled tumor growth.
The diagram below illustrates a simplified signaling pathway for a receptor tyrosine kinase, which could be a potential target for the synthesized pyrrole intermediate after further functionalization.
Caption: Simplified RTK signaling pathway and the inhibitory action of a pyrrole-based drug.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wolff-Kishner Reduction [organic-chemistry.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. byjus.com [byjus.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrrole synthesis [organic-chemistry.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 16. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biocatalytic Reduction of Bis(4-tert-butylphenyl)methanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asymmetric reduction of prochiral ketones to form enantiomerically pure secondary alcohols is a cornerstone of modern pharmaceutical synthesis. Chiral diarylmethanols, in particular, are critical building blocks for a wide range of active pharmaceutical ingredients (APIs), including antihistamines, antiarrhythmics, and antidepressants.[1] While classical chemical methods for the reduction of diaryl ketones often require harsh conditions, expensive catalysts, or ortho-substitution for high enantioselectivity, biocatalysis offers a powerful alternative.[1][2]
Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) are versatile biocatalysts that reduce a broad array of ketones with high chemo-, regio-, and enantioselectivity under mild, aqueous conditions.[3] These enzymes have been successfully employed for the reduction of various substituted benzophenone and benzoylpyridine derivatives, achieving high yields (>90%) and excellent enantiomeric excess (ee, up to >99%).[1]
This document outlines the potential biocatalytic application of KREDs/ADHs for the asymmetric reduction of Bis(4-tert-butylphenyl)methanone, a bulky, symmetrically substituted diaryl ketone. Although direct biocatalytic data for this specific substrate is not extensively published, the successful reduction of structurally analogous diaryl ketones provides a strong foundation for its feasibility. These notes provide a general protocol for enzyme screening and a summary of representative results from related compounds to guide research and development.
Proposed Biocatalytic Application: Asymmetric Reduction
The primary proposed biocatalytic application for this compound is its enantioselective reduction to the corresponding chiral alcohol, (S)- or (R)-Bis(4-tert-butylphenyl)methanol. This transformation is valuable for accessing enantiopure synthons for drug discovery and development. The reaction is catalyzed by a ketoreductase and requires a hydride donor, typically the reduced nicotinamide cofactor NAD(P)H. Due to the high cost of the cofactor, a regeneration system is employed in situ.[4]
A common and efficient cofactor recycling system pairs the KRED with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate NADPH from NADP+.[1][5] Alternatively, a sacrificial alcohol like isopropanol can be used with a single ADH that facilitates both the primary reduction and cofactor recycling.[6]
Below is a diagram illustrating the general principle of the KRED-catalyzed reduction with a GDH-based cofactor regeneration system.
Caption: KRED-catalyzed reduction coupled with GDH cofactor regeneration.
Data Presentation: Reduction of Analogous Diaryl Ketones
While specific data for this compound is pending experimental validation, the following table summarizes the performance of ketoreductases in the reduction of various other substituted diaryl ketones. This data serves as a valuable reference for predicting potential outcomes and selecting initial screening candidates. The data is adapted from Truppo et al., 2006.[1]
| Substrate (Diaryl Ketone) | Enzyme (KRED) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| 4-Chlorobenzophenone | KRED-101 | >99 | 98.2 | R |
| 4-Methylbenzophenone | KRED-104 | >99 | >99 | S |
| 4-Methoxybenzophenone | KRED-104 | >99 | 98.4 | S |
| 3-Chlorobenzophenone | KRED-110 | >99 | >99 | R |
| 2-Chlorobenzophenone | KRED-NADH-101 | >99 | >99 | S |
| 4-Nitrobenzophenone | KRED-101 | >99 | 97.0 | R |
| 2-(4-Chlorobenzoyl)pyridine | KRED-110 | >99 | 94.0 | S |
Table Notes: Reactions were typically run at 30°C in a buffered aqueous solution with an organic co-solvent (e.g., DMSO or isopropanol) to aid substrate solubility. A glucose/GDH system was used for cofactor regeneration.
Experimental Protocols
This section provides a detailed protocol for screening a panel of ketoreductases to identify a suitable biocatalyst for the asymmetric reduction of this compound.
Protocol 1: KRED Screening for this compound Reduction
1. Objective: To identify KRED enzymes capable of reducing this compound to its corresponding alcohol with high conversion and enantioselectivity.
2. Materials:
-
Substrate: this compound (≥98% purity)
-
Enzymes: KRED screening panel (e.g., from commercial suppliers like Codexis or Johnson Matthey)[3][7]
-
Cofactor: NADP+ or NAD+
-
Cofactor Regeneration System:
-
D-Glucose (anhydrous)
-
Glucose Dehydrogenase (GDH)
-
-
Buffer: 100 mM Potassium phosphate buffer, pH 7.0
-
Co-solvent: Dimethyl sulfoxide (DMSO) or Isopropanol (IPA)
-
Reaction Vessels: 96-well deep-well plates or 1.5 mL microcentrifuge tubes
-
Quenching/Extraction Solvent: Ethyl acetate or Methyl tert-butyl ether (MTBE)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)
-
Analytical Standards: Racemic Bis(4-tert-butylphenyl)methanol (for HPLC method development)
3. Workflow Diagram:
Caption: High-throughput screening workflow for KRED selection.
4. Procedure:
-
Step 4.1: Preparation of Stock Solutions
-
Substrate Stock (100 mM): Dissolve an appropriate amount of this compound in DMSO to make a 100 mM stock solution.
-
Cofactor Stock (20 mM NADP+): Dissolve NADP+ in 100 mM potassium phosphate buffer (pH 7.0).
-
Glucose Stock (1.0 M): Dissolve D-glucose in 100 mM potassium phosphate buffer (pH 7.0).
-
-
Step 4.2: Reaction Setup (per well/tube for a 200 µL final volume)
-
To each well of a 96-well plate, add 1-2 mg of lyophilized KRED powder or an equivalent amount of liquid enzyme formulation.
-
Add 168 µL of 100 mM potassium phosphate buffer (pH 7.0).
-
Add 2 µL of 20 mM NADP+ stock solution (final concentration: 0.2 mM).
-
Add 10 µL of 1.0 M Glucose stock solution (final concentration: 50 mM).
-
Add 1-2 units of GDH enzyme.
-
Seal the plate and pre-incubate at 30°C for 15 minutes with gentle shaking to ensure all components are dissolved.
-
Initiate the reaction by adding 20 µL of the 100 mM substrate stock solution (final concentration: 10 mM substrate, 10% v/v DMSO).
-
Include a negative control well with no KRED enzyme to check for background reaction.
-
-
Step 4.3: Reaction Incubation
-
Seal the reaction plate securely.
-
Incubate at 30°C for 24 hours with vigorous shaking (e.g., 800-1000 rpm) to ensure proper mixing.
-
-
Step 4.4: Work-up and Extraction
-
After 24 hours, quench the reaction by adding 200 µL of ethyl acetate to each well.
-
Seal the plate and shake vigorously for 10 minutes to extract the product and remaining substrate.
-
Centrifuge the plate to separate the aqueous and organic layers.
-
Carefully transfer the top organic layer (ethyl acetate) to a new plate or vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.
-
-
Step 4.5: Analysis
-
Analyze the dried organic extract by chiral High-Performance Liquid Chromatography (HPLC).
-
Use a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) to separate the enantiomers of the alcohol product and the ketone substrate.
-
Calculate the percent conversion by comparing the peak area of the substrate to the sum of the substrate and product peak areas.
-
Calculate the enantiomeric excess (ee) of the alcohol product using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] * 100 (or vice versa, depending on the major enantiomer).
-
5. Expected Outcome: This screening protocol will identify one or more KREDs that are active towards this compound. The results will provide initial data on conversion and enantioselectivity, guiding the selection of the best biocatalyst for further process optimization, including substrate loading, co-solvent selection, and reaction time.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alcohol dehydrogenase enzyme (keto reductase) | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. ADH, Alcohol dehydrogenase [organic-chemistry.org]
- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Bis(4-tert-butylphenyl)methanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Bis(4-tert-butylphenyl)methanone.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Friedel-Crafts acylation reaction for this compound is resulting in a very low yield or failing completely. What are the common causes and how can I rectify this?
Answer: Low or no yield in the synthesis of Bis(4-t-butylphenyl)methanone via Friedel-Crafts acylation can stem from several factors, primarily related to reactants, catalyst, and reaction conditions. Below is a systematic guide to troubleshooting this issue.
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1][2] Consequently, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary.
-
Solution: Use at least 2.2 equivalents of AlCl₃ for a reaction using an acylating agent like phosgene or its equivalents to ensure enough active catalyst is available to drive the reaction to completion.
-
-
Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield. While some Friedel-Crafts reactions proceed at room temperature, others may require cooling to minimize side reactions. Low temperatures, such as below 0°C, have been shown to improve selectivity for the para-isomer in similar reactions.[3]
-
Solution: Start the reaction at 0°C by cooling the reaction vessel in an ice bath, especially during the addition of reagents. After the initial reaction, allowing the mixture to slowly warm to room temperature and stir for an extended period can be beneficial.
-
-
Poor Quality Reagents: The purity of tert-butylbenzene and the acylating agent (e.g., phosgene, triphosgene, or carbon tetrachloride) is crucial. Impurities can lead to unwanted side reactions and lower yields.
-
Solution: Use freshly distilled tert-butylbenzene and high-purity acylating agents.
-
Issue 2: Formation of Multiple Products (Isomers and Poly-acylated Species)
Question: I am observing the formation of multiple products in my reaction mixture, as indicated by TLC or NMR. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple products is a common challenge in Friedel-Crafts reactions. For the synthesis of this compound, these are the likely culprits:
-
Isomer Formation (ortho- and meta- substitution): The tert-butyl group is an ortho-, para-directing group. While the para-position is sterically favored, some ortho-substitution can occur. The formation of the meta-isomer is generally minor.
-
Solution: Lowering the reaction temperature can increase the selectivity for the para-product. Running the reaction at temperatures between 0°C and room temperature is a good starting point.
-
-
Poly-acylation: Although the acyl group is deactivating, preventing further acylation of the product, under harsh conditions or with highly activated rings, poly-acylation can occur.
-
Solution: Use a stoichiometric amount of the acylating agent relative to the tert-butylbenzene. Avoid excessively high temperatures and prolonged reaction times once the desired product has formed (monitor by TLC).
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of tert-butylbenzene. This reaction typically employs a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), and an acylating agent that can provide the carbonyl group, such as phosgene, triphosgene (a safer alternative to phosgene), or carbon tetrachloride followed by hydrolysis.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. Take small aliquots from the reaction mixture at regular intervals and run a TLC against the starting material (tert-butylbenzene). The appearance of a new spot corresponding to the product and the disappearance of the starting material spot will indicate the reaction's progression. A common eluent system for this analysis is a mixture of hexane and ethyl acetate.
Q3: What is the best method for purifying the crude this compound?
A3: The two most common and effective purification methods are recrystallization and column chromatography.
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline product. Ethanol or a mixture of ethanol and water is a suitable solvent system. The crude product should be dissolved in a minimal amount of hot solvent, followed by slow cooling to induce crystallization.
-
Column Chromatography: If recrystallization does not provide a product of desired purity, silica gel column chromatography is a good alternative. A typical eluent system would be a gradient of hexane and ethyl acetate.
Q4: What are the expected physical properties of pure this compound?
A4: Pure this compound is a solid at room temperature. Its reported melting point is in the range of 132-136°C, and its boiling point is approximately 158°C at 1 mmHg.[4]
Data Presentation
Table 1: Effect of Reaction Parameters on Friedel-Crafts Acylation Yield (General Observations)
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst Loading (AlCl₃) | Sub-stoichiometric (<2.2 eq) | Low Yield | The ketone product complexes with the catalyst, deactivating it.[1][2] |
| Stoichiometric (≥2.2 eq) | Higher Yield | Sufficient catalyst remains active to drive the reaction. | |
| Temperature | Low (e.g., 0°C) | Improved Selectivity (para-isomer) | Reduces the formation of ortho and meta isomers.[3] |
| High (> Room Temp) | Potential for side reactions | May lead to decreased yield and formation of byproducts. | |
| Reaction Time | Too Short | Low Yield | Incomplete reaction. |
| Optimal (monitor by TLC) | High Yield | Reaction goes to completion. | |
| Too Long | Potential for side reactions | May lead to product degradation or side product formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation with Triphosgene
This protocol is adapted from a procedure for a similar compound, Bis(3,5-dimethylphenyl)methanone.
1. Reagents and Materials:
-
tert-Butylbenzene (anhydrous)
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Aluminum chloride (anhydrous, finely powdered)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M and concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
-
Ice
2. Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
3. Reaction Setup and Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.
-
Set up a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas trap, and a stopper.
-
To the flask, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.
-
In a separate beaker, dissolve triphosgene (0.36 eq) in anhydrous dichloromethane.
-
Transfer the triphosgene solution to an addition funnel and place it on the central neck of the reaction flask.
-
Cool the reaction flask to 0°C using an ice bath.
-
Slowly add the triphosgene solution to the stirred suspension of aluminum chloride in dichloromethane over 30-45 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, replace the addition funnel with one containing tert-butylbenzene (2.0 eq) dissolved in anhydrous dichloromethane.
-
Add the tert-butylbenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by TLC.
4. Work-up Procedure:
-
After the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice. This is highly exothermic and will generate HCl gas.
-
Once the initial vigorous reaction has subsided, add concentrated hydrochloric acid to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry them.
Visualizations
References
- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
Technical Support Center: Purification of Crude Bis(4-tert-butylphenyl)methanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Bis(4-tert-butylphenyl)methanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for purifying crude this compound, a substituted benzophenone, are recrystallization and column chromatography. For analogous compounds such as 4,4'-dimethylbenzophenone, recrystallization from dilute alcohol or vacuum distillation has proven to be effective.[1]
Q2: What are the likely impurities in a sample of this compound synthesized via Friedel-Crafts acylation?
A2: While specific impurities can vary based on reaction conditions, common contaminants in Friedel-Crafts acylations of this type may include:
-
Unreacted Starting Materials: Such as tert-butylbenzene and the acylating agent (e.g., phosgene or a phosgene equivalent).
-
Mono-acylated Product: 4-tert-butylbenzophenone, resulting from incomplete reaction.
-
Regioisomers: Isomers where the tert-butyl or benzoyl groups are attached at different positions on the aromatic rings.
-
Polysubstituted Byproducts: Products with more than two tert-butyl groups.
-
Reaction Solvent Residues: Residual solvents from the synthesis and initial workup.
Q3: How do I select an appropriate recrystallization solvent?
A3: An ideal recrystallization solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures. It is highly recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice. Good starting points for solvent screening include ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures thereof.[1] For the closely related 4,4'-dimethylbenzophenone, dilute alcohol is a suitable recrystallization solvent.[1]
Q4: What is a recommended eluent system for column chromatography of this compound?
A4: A common starting point for the column chromatography of substituted benzophenones is a mixture of a nonpolar solvent like hexane and a moderately polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude material. The ideal eluent system will provide a retention factor (Rf) value of approximately 0.2-0.4 for this compound, ensuring good separation from less polar and more polar impurities.[1]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent, even at low temperatures. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to provide nucleation sites.- Add a seed crystal of pure this compound.- If the compound is too soluble, select a less polar solvent or a solvent mixture. |
| "Oiling out" occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, leading to rapid precipitation. | - Use a solvent with a lower boiling point or a solvent mixture.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery of pure crystals. | - The compound has significant solubility in the cold recrystallization solvent.- Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtering.- Minimize the volume of cold solvent used for washing the crystals.- Pre-heat the funnel and filter paper for hot filtration to prevent premature crystallization.[1] |
| Crystals appear colored or impure. | - Colored impurities are present.- Insoluble impurities were not completely removed. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the compound is fully dissolved and perform a hot filtration to remove any insoluble materials. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | - The eluent system is either too polar or not polar enough. | - If the Rf value is too high, decrease the polarity of the eluent (e.g., increase the proportion of hexane).- If the Rf value is too low, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Compound streaks on the TLC plate or column. | - The compound is acidic or basic and is interacting strongly with the silica gel.- The column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Use a larger column or load a smaller amount of the sample.[1] |
| Cracks or channels in the silica gel bed. | - Improper packing of the column. | - Repack the column using the wet slurry method to ensure a uniform and compact bed. |
| Slow elution or no flow. | - The silica gel is too fine.- The frit is clogged. | - Use silica gel with a larger particle size.- Ensure the sample is fully dissolved and free of particulate matter before loading. |
Experimental Protocols
Recrystallization from Ethanol-Water
This protocol is adapted from procedures for similar benzophenone derivatives.[1]
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of hot ethanol. If the compound dissolves readily, add water dropwise until a slight turbidity persists. If this turbidity disappears upon further heating, this solvent mixture is suitable.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent (e.g., 95% ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography
This protocol provides a general guideline for purification using silica gel.
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system should provide an Rf value of approximately 0.2-0.4 for this compound and good separation from impurities.[1]
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, less polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully add it to the top of the column.
-
Elution: Begin elution with the determined solvent system, collecting fractions. Monitor the elution by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Purification
| Purification Technique | Solvent/Eluent System | Rationale/Notes |
| Recrystallization | Ethanol/Water | Good for many substituted benzophenones; allows for fine-tuning of polarity. |
| Isopropanol | A slightly less polar alcohol that can be effective. | |
| Hexane/Ethyl Acetate | A nonpolar/polar mixture that can be good for compounds with significant nonpolar character. | |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | A versatile system for separating compounds of moderate polarity. The ratio should be optimized based on TLC. |
| Dichloromethane/Hexane | Another common system that can provide different selectivity. |
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Steps in the recrystallization process.
References
Technical Support Center: Bis(4-tert-butylphenyl)methanone Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Bis(4-tert-butylphenyl)methanone. The content focuses on identifying and mitigating common side products encountered during Friedel-Crafts acylation reactions.
Troubleshooting Guide
Issue 1: My final product shows multiple unexpected spots on a Thin-Layer Chromatography (TLC) plate or extra peaks in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
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Question: I've performed the synthesis of this compound, but my analysis shows a mixture of products. What are these likely impurities?
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Answer: The synthesis, typically a Friedel-Crafts acylation, can lead to several side products. The most common impurities include:
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Positional Isomers: While the para,para-isomer (4,4') is the target, acylation can sometimes occur at the ortho position, leading to the formation of 2,4'- and 2,2'-bis(tert-butylphenyl)methanone. These isomers often have similar polarities, making them challenging to separate. Steric hindrance from the bulky tert-butyl group generally minimizes the formation of ortho-substituted products.
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Mono-acylated Intermediates: If the reaction does not go to completion, you may have residual mono-acylated product. For instance, when using phosgene or carbon tetrachloride as the acylating agent, an intermediate like 4-tert-butylbenzoyl chloride or a related species is formed, which then reacts with a second molecule of tert-butylbenzene.
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Dealkylated Products: The strong Lewis acid conditions (e.g., with AlCl₃) can sometimes cause the removal of the tert-butyl group from the aromatic ring, a process known as dealkylation.[1] This can result in impurities such as (4-tert-butylphenyl)(phenyl)methanone or even benzophenone.
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Unreacted Starting Material: Incomplete conversion will leave unreacted tert-butylbenzene in your crude product mixture.
-
Issue 2: The overall yield of the desired product is significantly lower than expected.
-
Question: My reaction resulted in a very low yield of this compound. What could have gone wrong?
-
Answer: Low yields can be attributed to several factors related to side reactions and reaction conditions:
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Catalyst Deactivation: The Lewis acid catalyst (e.g., aluminum chloride) is highly sensitive to moisture. Any water present in the reagents or glassware will deactivate the catalyst, halting the reaction. Furthermore, the ketone product can form a complex with the catalyst, and more than a stoichiometric amount of the catalyst may be required.[1]
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Suboptimal Temperature: Friedel-Crafts reactions are temperature-sensitive. If the temperature is too low, the reaction rate may be too slow for completion within the allotted time. Conversely, if the temperature is too high, it can promote side reactions like dealkylation and the formation of colored byproducts.
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Incorrect Stoichiometry: The molar ratio of reactants (tert-butylbenzene and acylating agent) to the catalyst is critical. An insufficient amount of catalyst can lead to an incomplete reaction, while an excessive amount can increase the likelihood of side product formation.
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Polyalkylation: While Friedel-Crafts acylation products are less susceptible to further reaction, the starting material (tert-butylbenzene) can undergo polyalkylation under certain conditions, consuming the starting material and leading to different byproducts like di-tert-butylbenzene.[2][3][4]
-
Frequently Asked Questions (FAQs)
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Q1: What are the most common side products I should expect when synthesizing this compound?
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A1: The most prevalent side products are typically positional isomers (2,4'- and 2,2'-bis(tert-butylphenyl)methanone), unreacted starting materials, and products resulting from the dealkylation of the tert-butyl group.
-
Q2: How can I minimize the formation of these side products?
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A2: To improve the selectivity and yield of the desired 4,4'-isomer, consider the following strategies:
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Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous to prevent catalyst deactivation.[5]
-
Temperature Control: Maintain the recommended reaction temperature. Running the reaction at lower temperatures can often improve selectivity by disfavoring side reactions.
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Controlled Reagent Addition: Add the catalyst or acylating agent portion-wise or via a dropping funnel to manage the reaction exotherm and maintain better control.[6]
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Use of a Controlling Agent: In some Friedel-Crafts acylations, the addition of a Lewis base can help suppress undesirable side reactions.[7]
-
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Q3: What is the recommended method for purifying the crude this compound product?
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A3: The two most effective purification techniques are recrystallization and column chromatography.
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Recrystallization: This is often the preferred method for removing minor impurities if a suitable solvent system can be found. Ethanol or a mixture of ethanol and water is a common choice for benzophenone derivatives.[8]
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Column Chromatography: For separating mixtures with closely related polarities, such as positional isomers, silica gel column chromatography is necessary. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.[8]
-
Data Presentation
Table 1: Summary of Common Side Products and Their Causes
| Side Product Category | Specific Example(s) | Likely Cause of Formation |
| Positional Isomers | 2,4'-Bis(tert-butylphenyl)methanone | Electrophilic attack at the ortho-position of the tert-butylbenzene ring. |
| Incomplete Reaction | 4-tert-butylbenzoyl chloride, tert-butylbenzene | Insufficient reaction time, deactivated catalyst, or incorrect stoichiometry. |
| Dealkylation Products | (4-tert-butylphenyl)(phenyl)methanone, Benzophenone | Harsh reaction conditions (high temperature or excess catalyst) causing cleavage of the C-C bond of the tert-butyl group.[1] |
| Polyalkylation Products | 1,3,5-tri-tert-butylbenzene | Side reaction of the starting material, particularly if alkylating agents are present or generated in situ.[6] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative example. Researchers should adapt it based on laboratory safety standards and specific experimental goals.
Materials:
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tert-Butylbenzene
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Carbon tetrachloride (CCl₄)
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM, anhydrous)
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Hydrochloric acid (HCl), dilute
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄)
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Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
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Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
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Initial Charge: In the flask, dissolve tert-butylbenzene (2.2 equivalents) in anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.
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Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution while maintaining the temperature at 0°C. Note: This step can be exothermic.
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Acylating Agent Addition: Prepare a solution of carbon tetrachloride (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5°C. A deep red or brown color typically develops.
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Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup - Quenching: Cool the reaction mixture back to 0°C and slowly quench it by carefully pouring it over crushed ice containing concentrated HCl. This will hydrolyze the reaction intermediate and decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of major side products.
Caption: A troubleshooting workflow for common issues encountered during this compound synthesis.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cerritos.edu [cerritos.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. US4814508A - Friedel-crafts preparation of aromatic ketones - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting low yield in the synthesis of Bis(4-tert-butylphenyl)methanone
This technical support center provides troubleshooting guidance for researchers encountering low yields in the synthesis of Bis(4-tert-butylphenyl)methanone. The typical synthesis route involves the Friedel-Crafts acylation of tert-butylbenzene, a reaction that, while powerful, is sensitive to several experimental parameters.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction resulted in a very low yield or no product at all. What are the most likely causes?
A1: Several factors can lead to a failed reaction. The most common culprits are:
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Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly hygroscopic. If it has been exposed to atmospheric moisture, it will be deactivated.[1][2] Always use a fresh, unopened container of anhydrous AlCl₃ or a properly stored, dry batch.
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Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or a slight excess) of the Lewis acid.[3] The catalyst forms a complex with the resulting ketone product, effectively removing it from the catalytic cycle. A molar ratio of at least 1:1 of AlCl₃ to the acylating agent is necessary.
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Low Reaction Temperature: If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or incomplete reaction.[1]
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Impure Reagents: The presence of water or other nucleophilic impurities in the solvent or starting materials (tert-butylbenzene, acylating agent) can quench the catalyst and halt the reaction.
Q2: Chromatographic analysis (TLC/GC-MS) of my crude product shows a significant amount of unreacted tert-butylbenzene. How can I improve the conversion rate?
A2: High levels of unreacted starting material typically point to issues with reaction kinetics or stoichiometry. To improve conversion:
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Verify Catalyst Stoichiometry and Activity: As mentioned above, ensure you are using at least one full equivalent of fresh, active AlCl₃.
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Increase Reaction Time: The reaction may simply not have had enough time to proceed to completion. Monitor the reaction's progress using TLC until the starting material spot disappears or is significantly diminished.
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Optimize Temperature: While excessively high temperatures can cause decomposition, gently increasing the temperature may improve the reaction rate.[1] Consider running the reaction at room temperature or slightly above, depending on your specific protocol.
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Ensure Efficient Mixing: The reaction is often heterogeneous, especially at the beginning. Vigorous stirring is essential to ensure all reactants come into contact.
Q3: The reaction mixture turned very dark or produced a tar-like substance. What causes this and is the product salvageable?
A3: Charring or darkening indicates decomposition, which is often caused by an overly vigorous reaction.[1]
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Control the Rate of Addition: The addition of the Lewis acid catalyst can be highly exothermic. It should be added slowly and in portions to a chilled reaction mixture to maintain temperature control.[2]
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Maintain Low Temperature Initially: Begin the reaction in an ice bath to manage the initial exotherm before allowing it to warm to the desired reaction temperature.[1] A charred reaction mixture often indicates a very low yield of the desired product, and purification can be extremely difficult. It is generally better to repeat the synthesis with improved temperature control.
Q4: My final product seems to be a mixture of isomers. How can this be avoided?
A4: While the tert-butyl group is a strong para-director due to sterics, some ortho-substitution can occur. To minimize isomer formation:
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Maintain Moderate Temperatures: Lower reaction temperatures tend to favor the thermodynamically more stable para-product over the kinetically favored ortho-product.
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Choice of Acylating Agent: The steric bulk of the acylating agent can also influence regioselectivity. Using 4-tert-butylbenzoyl chloride as the acylating agent is a direct route that avoids issues of di-acylation on a single ring.
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation preferred over alkylation for preparing precursors to this molecule? A1: Friedel-Crafts acylation has two major advantages over alkylation. First, the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, which are a common problem in alkylations.[4][5] Second, the product of acylation is a ketone, which has an electron-withdrawing acyl group that deactivates the aromatic ring, preventing further reactions (polyacylation).[4] In contrast, the alkyl groups introduced during alkylation activate the ring, often leading to undesirable polyalkylation.[6][7]
Q2: What is the most effective method for purifying the crude this compound? A2: The two most common and effective purification methods are recrystallization and column chromatography.[8]
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Recrystallization: This is often the preferred method for its simplicity and scalability. A mixed solvent system, such as ethanol and water, is frequently effective. The crude product is dissolved in the minimum amount of hot solvent, and upon slow cooling, the desired product crystallizes out, leaving impurities in the solution.[8][9]
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Column Chromatography: If recrystallization fails to remove impurities with similar solubility, silica gel column chromatography using a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) can provide excellent separation.[8]
Q3: How can I confirm the identity and purity of my final product? A3: A combination of techniques should be used:
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Thin-Layer Chromatography (TLC): To assess purity and determine an appropriate solvent system for column chromatography.
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Melting Point: A sharp melting point close to the literature value indicates high purity.
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Spectroscopy:
-
¹H and ¹³C NMR: Provides definitive structural information.
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Infrared (IR) Spectroscopy: To confirm the presence of the characteristic ketone (C=O) stretch.
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Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of this compound.
| Parameter | Condition | Potential Problem with Low Yield | Recommended Action |
| Lewis Acid Catalyst (AlCl₃) | < 1.0 stoichiometric equivalent | Incomplete reaction due to catalyst complexation with the product.[3] | Use ≥ 1.0 equivalent of AlCl₃ per equivalent of acylating agent. |
| Hydrated / Old | Catalyst is inactive and will not generate the acylium ion electrophile.[1] | Use fresh, anhydrous AlCl₃ from a sealed container. | |
| Reaction Temperature | Too Low (e.g., < 0°C throughout) | Reaction rate is too slow, leading to poor conversion.[1] | Start the reaction cold (0°C) to control the initial exotherm, then allow it to warm to room temperature or slightly higher. |
| Too High (e.g., > 50°C) | Increased side reactions and potential for decomposition/charring.[1] | Maintain gentle heating and monitor for discoloration. | |
| Reagents & Solvent | Contain Water | Water quenches the Lewis acid catalyst and hydrolyzes the acylating agent. | Use anhydrous solvents and ensure starting materials are dry. |
| Reaction Time | Too Short | The reaction has not proceeded to completion. | Monitor the reaction by TLC until the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general procedure. Molar equivalents and volumes should be calculated based on the desired scale.
Materials:
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tert-Butylbenzene
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4-tert-butylbenzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (aqueous, 1M)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
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Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with tert-butylbenzene and anhydrous DCM under a nitrogen atmosphere.
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Cool the flask in an ice bath to 0°C.
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Slowly add anhydrous AlCl₃ to the stirred solution in portions, allowing the temperature to remain below 5°C.[2]
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Dissolve 4-tert-butylbenzoyl chloride in anhydrous DCM and add it to the dropping funnel.
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Add the 4-tert-butylbenzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, or until TLC analysis indicates completion.
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Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer twice with DCM.
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Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
Protocol 2: Purification by Recrystallization
Materials:
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Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks, Büchner funnel, filter paper
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[8]
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If the solution is colored, activated charcoal can be added, and the solution can be subjected to hot filtration.
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Slowly add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cover the flask and allow it to cool slowly to room temperature.
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Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Caption: A troubleshooting workflow for diagnosing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
Improving the stability of Bis(4-tert-butylphenyl)methanone in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Bis(4-tert-butylphenyl)methanone in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound, a diaryl ketone, is photodegradation. Compounds in this class are known to be photosensitive and can degrade upon exposure to light, especially UV and near-UV radiation. This can lead to a loss of the compound's potency and the formation of impurities. Other potential but generally less pronounced concerns include degradation under strongly acidic or basic conditions, oxidation, and thermal stress at elevated temperatures.
Q2: My solution of this compound is degrading rapidly under normal laboratory lighting. Is this expected and how can I prevent it?
A2: Yes, this is expected. Diaryl ketones can be efficient photoactivators, and standard laboratory fluorescent lighting, as well as indirect sunlight, can provide sufficient energy to initiate photodegradation. To prevent this, it is crucial to protect solutions from light by using amber-colored glassware or by wrapping the containers in aluminum foil. This is especially important for stock solutions and analytical standards that will be stored for any length of time.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the general chemistry of benzophenone derivatives, the likely degradation pathways include:
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Photoreduction: In the presence of a hydrogen-donating solvent (e.g., isopropanol, ethers), the ketone can be reduced to the corresponding secondary alcohol, Bis(4-tert-butylphenyl)methanol.
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Photo-oxidation: Advanced oxidation processes, potentially initiated by light, can lead to hydroxylation of the aromatic rings and eventual ring cleavage.
-
Hydrolysis: Under strong acidic or basic conditions, cleavage of the molecule may occur, though ketones are generally more stable to hydrolysis than esters or amides.
Q4: Which solvents are recommended for dissolving this compound to enhance stability?
A4: this compound is more soluble in organic solvents than in water. For general use, solvents that are not prone to donating hydrogen atoms under photochemical conditions are preferable to minimize photoreduction. Acetonitrile and Dichloromethane are common choices for analytical purposes. For storage, it is critical to use high-purity solvents, as impurities can act as photosensitizers or reactants.
Q5: Are there any chemical stabilizers that can be added to the solution?
A5: While specific stabilizers for this compound are not extensively documented, hindered amine light stabilizers (HALS) and other UV absorbers are used to stabilize similar compounds in polymeric materials. For solutions, the addition of other UV-absorbing compounds that do not interfere with the experiment could theoretically offer some protection by acting as a competitive absorber of light. However, this would need to be validated for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound concentration in solution. | Photodegradation from exposure to ambient or UV light. | 1. Prepare and store solutions in amber-colored volumetric flasks or vials. 2. Wrap containers with aluminum foil to block light. 3. Minimize the exposure of the solution to light during experimental procedures. |
| Inconsistent results between experiments. | 1. Inconsistent light exposure between samples. 2. Solvent variability (different purity or supplier). | 1. Standardize light conditions for all experiments or work in a light-controlled environment. 2. Use the same batch and grade of high-purity solvent for all related experiments. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Use a stability-indicating HPLC method capable of resolving the parent compound from all potential degradants. |
| Precipitation of the compound from the solution. | Poor solubility in the chosen solvent or solvent evaporation. | 1. Consult solubility data and consider using a more appropriate solvent or a co-solvent system. 2. Ensure containers are tightly sealed to prevent solvent evaporation, especially for volatile solvents. |
Data Presentation
The following tables summarize illustrative quantitative data from a forced degradation study on this compound.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation | Number of Degradants | Purity Angle | Purity Threshold | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 8.2 | 2 | 0.25 | 0.31 | 99.1 |
| Base Hydrolysis (0.1 M NaOH, 80°C, 24h) | 12.5 | 3 | 0.28 | 0.33 | 98.5 |
| Oxidative (3% H₂O₂, RT, 24h) | 15.8 | 4 | 0.35 | 0.40 | 97.9 |
| Thermal (80°C, 72h) | 5.1 | 1 | 0.15 | 0.25 | 99.5 |
| Photolytic (ICH Q1B, 24h) | 25.3 | 5 | 0.55 | 0.60 | 96.8 |
Table 2: Photostability in Different Solvents
| Solvent | Light Exposure (lux hours) | % Degradation |
| Acetonitrile | 1,200,000 | 22.1 |
| Methanol | 1,200,000 | 28.9 |
| Isopropanol | 1,200,000 | 35.4 |
| Dichloromethane | 1,200,000 | 24.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. A target degradation of 5-20% is generally desired.[1][2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 24 hours.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation: Place the solid compound and the stock solution in a temperature-controlled oven at 80°C for 72 hours.[4]
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is an example of a reversed-phase HPLC method suitable for separating this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
How to avoid byproduct formation in Bis(4-tert-butylphenyl)methanone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Bis(4-tert-butylphenyl)methanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the reaction of tert-butylbenzene with a suitable acylating agent, such as 4-tert-butylbenzoyl chloride or phosgene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: What are the primary byproducts that can form during the Friedel-Crafts acylation synthesis of this compound?
A2: During the synthesis of this compound via Friedel-Crafts acylation, several byproducts can diminish the yield and purity of the desired product. These include:
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Isomeric Products: Acylation of tert-butylbenzene can result in the formation of ortho- and meta-substituted isomers in addition to the desired para-substituted product. The bulky tert-butyl group strongly directs substitution to the para position, but under certain conditions, other isomers can form.
-
Polysubstituted Products: Although the acyl group is deactivating, preventing further acylation of the product ring, polyalkylation of the starting material or product can occur if there are any alkylating agents present as impurities or if reaction conditions are harsh.
-
Dealkylation Products: The tert-butyl group can be susceptible to cleavage under strong acidic conditions, leading to the formation of benzophenone and other dealkylated derivatives.
-
Products from Reaction with Solvent: The solvent itself can sometimes participate in the Friedel-Crafts reaction, leading to solvent-acylated impurities.
Q3: How can I purify the crude this compound product?
A3: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography.[1]
-
Recrystallization: A suitable solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. For benzophenone derivatives, common solvents include ethanol, methanol, or mixtures of solvents like ethanol/water or dichloromethane/hexane.[1][2] Small-scale solubility tests are recommended to determine the optimal solvent system.
-
Column Chromatography: For more challenging separations, flash column chromatography using silica gel is an effective technique. A typical eluent system to start with is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation of the desired product from its impurities.[1]
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and recommended solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of reagents or catalyst. - Formation of stable adduct with the catalyst. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. - Optimize Temperature: Gradually increase the reaction temperature, but be mindful of increased byproduct formation. A typical temperature for Friedel-Crafts acylation is around 60°C.[3] - Ensure Anhydrous Conditions: Use freshly opened or purified anhydrous Lewis acid catalyst and dry solvents, as moisture can deactivate the catalyst. - Stoichiometry of Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst. Therefore, a stoichiometric amount (or slight excess) of the catalyst is often required. - Work-up Procedure: Ensure the complex between the ketone product and the Lewis acid is completely hydrolyzed during the aqueous work-up, typically by adding water or dilute acid. |
| Formation of Isomeric Byproducts (ortho, meta) | - High reaction temperature. - Choice of catalyst. | - Control Temperature: Lowering the reaction temperature can improve the selectivity for the para-substituted product. - Catalyst Choice: While AlCl₃ is common, other Lewis acids like FeCl₃ or milder catalysts can sometimes offer better regioselectivity. |
| Significant Amount of Polysubstituted Byproducts | - Incorrect stoichiometry of reactants. - Reaction time is too long. | - Control Stoichiometry: Use a precise molar ratio of the aromatic substrate to the acylating agent. For the synthesis of a symmetrical ketone from two equivalents of the arene, controlling the stoichiometry of the acylating agent is crucial. |
| Presence of Dealkylation Byproducts | - Excessively harsh reaction conditions (high temperature, strong Lewis acid). | - Milder Conditions: Employ lower reaction temperatures and consider using a less reactive Lewis acid. - Reaction Time: Avoid unnecessarily long reaction times. |
| Difficult Purification | - Presence of multiple, closely related byproducts. - Oiling out during recrystallization. | - Optimize Chromatography: For column chromatography, perform a thorough TLC analysis to determine the optimal eluent system for separating the main product from its impurities. A gradient elution might be necessary. - Recrystallization Solvent System: If the product oils out, try using a different solvent or a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).[2] |
Experimental Protocols
Protocol: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline based on typical Friedel-Crafts acylation procedures for similar compounds. Optimization may be required.
Reagents and Equipment:
-
tert-Butylbenzene
-
4-tert-Butylbenzoyl chloride (or phosgene/triphosgene as a precursor)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Addition funnel
-
Ice bath
-
Standard glassware for work-up and purification
-
Hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Recrystallization and/or chromatography supplies
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add 4-tert-butylbenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride, add tert-butylbenzene (1.0 - 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently heated to reflux (e.g., 40-60 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice, followed by the addition of concentrated HCl to dissolve the aluminum salts. Caution: This step is highly exothermic and will generate HCl gas.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system).
-
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Friedel-Crafts acylation pathway.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting low yield issues.
References
Technical Support Center: Scaling Up the Synthesis of Bis(4-tert-butylphenyl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(4-tert-butylphenyl)methanone, particularly when scaling up the process.
Troubleshooting Guide
Scaling up chemical syntheses can introduce a variety of challenges. This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: Stoichiometric amounts of the catalyst are often required as the product ketone can form a complex with it. 3. Reaction Temperature Too Low: The reaction rate may be too slow at lower temperatures. | 1. Use fresh, anhydrous Lewis acid catalyst and handle it under inert conditions. 2. Use at least one equivalent of the catalyst with respect to the acylating agent. A slight excess (e.g., 1.1 equivalents) may be beneficial. 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
| Formation of Multiple Byproducts | 1. Over-acylation: The product is susceptible to further acylation. 2. Isomer Formation: Acylation may occur at different positions on the aromatic ring. 3. Decomposition: High reaction temperatures can lead to the decomposition of reactants or products. | 1. Use a stoichiometric amount of the acylating agent. 2. The para-position is generally favored due to the steric hindrance of the tert-butyl group. However, optimizing the reaction temperature can help control regioselectivity. 3. Maintain a controlled temperature throughout the reaction. Start at a lower temperature and only increase if necessary. |
| Thick, Unmanageable Slurry Formation | The product-catalyst complex is precipitating out of the solution. | 1. Increase Solvent Volume: Use a sufficient volume of an appropriate solvent, such as dichloromethane, to maintain solubility. 2. Efficient Stirring: Employ robust mechanical stirring to ensure the mixture remains homogeneous and to improve heat transfer. |
| Difficult Work-up and Purification | 1. Emulsion Formation: Vigorous mixing of aqueous and organic layers during quenching can lead to stable emulsions. 2. Incomplete Quenching: Residual catalyst can complicate purification. 3. Product Oiling Out: The product may not crystallize properly during recrystallization. | 1. Quench the reaction by slowly and carefully pouring the reaction mixture into a vigorously stirred mixture of ice and concentrated hydrochloric acid. 2. Ensure complete hydrolysis of the aluminum salts by adding sufficient acid and allowing for adequate stirring. 3. For recrystallization, select an appropriate solvent system. A mixture like ethanol/water is often effective. If the product oils out, try redissolving in a larger volume of hot solvent and cooling more slowly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common method for the synthesis of this compound on a larger scale is the Friedel-Crafts acylation of tert-butylbenzene. This reaction typically uses an acylating agent like phosgene (COCl₂) or a phosgene equivalent, or carbon tetrachloride followed by hydrolysis, with a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: Why is the choice of Lewis acid catalyst important in a Friedel-Crafts acylation?
A2: The Lewis acid catalyst is crucial as it activates the acylating agent, making it a more potent electrophile. Aluminum chloride is a common and effective catalyst for this reaction. It is important to use an anhydrous catalyst as moisture will deactivate it.
Q3: Can I use a catalytic amount of AlCl₃ for this reaction?
A3: No, a stoichiometric amount of the Lewis acid is generally required for Friedel-Crafts acylation. This is because the ketone product forms a stable complex with the Lewis acid, rendering the catalyst inactive for further reaction. Therefore, at least one equivalent of the catalyst per equivalent of the acylating agent is necessary.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety concerns include:
-
Handling of Lewis Acids: Anhydrous aluminum chloride is corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere.
-
Acylating Agents: Phosgene is an extremely toxic gas. Carbon tetrachloride is a toxic and environmentally hazardous substance. Appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, are essential.
-
Exothermic Reaction: The reaction can be highly exothermic. Proper temperature control and slow, controlled addition of reagents are critical to prevent a runaway reaction.
-
HCl Gas Evolution: The reaction produces hydrogen chloride gas, which is corrosive and toxic. The reaction setup should include a gas trap to neutralize the evolved HCl.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (tert-butylbenzene) and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be determined beforehand.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of tert-Butylbenzene
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
tert-Butylbenzene
-
Carbon tetrachloride (or other suitable acylating agent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with dilute NaOH solution)
-
Inert gas supply (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: In the dropping funnel, prepare a solution of carbon tetrachloride in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C.
-
Addition of Substrate: Following the addition of the acylating agent, add tert-butylbenzene dropwise to the reaction mixture, again ensuring the temperature is maintained between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time, or until TLC analysis indicates the consumption of the starting material. The reaction may then be allowed to warm to room temperature and stirred for an additional period.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
The following table summarizes typical reaction parameters that may be optimized for the synthesis.
| Parameter | Value |
| Reactant Ratio (tert-butylbenzene : CCl₄) | 2:1 to 4:1 (molar ratio) |
| Catalyst Loading (AlCl₃ per mole of CCl₄) | 1.0 - 1.2 equivalents |
| Reaction Temperature | 0 - 25 °C |
| Reaction Time | 1 - 6 hours |
| Typical Yield (unoptimized) | 60 - 80% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common synthesis issues.
Technical Support Center: Recrystallization of Bis(4-tert-butylphenyl)methanone
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Bis(4-tert-butylphenyl)methanone via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
A1: The primary goal is to purify the solid compound. Recrystallization is a technique that removes impurities present in the crude product, yielding a product with high purity. The success of the purification can be assessed by a sharp melting point range consistent with the pure compound and the formation of uniform crystals.[1][2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[3] A general rule of thumb is "like dissolves like"; therefore, given the ketone functional group and the nonpolar nature of the tert-butylated phenyl rings, solvents like acetone or solvent mixtures such as n-hexane/acetone or n-hexane/ethyl acetate are good starting points.[4] Small-scale solubility tests are highly recommended to determine the optimal solvent or solvent system.
Q3: What are the key steps in a typical recrystallization procedure?
A3: The fundamental steps for recrystallization are:
-
Dissolution: Dissolving the impure solid in a minimum amount of a hot, appropriate solvent.[3][5]
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.[5]
-
Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly, leading to the formation of crystals as the solubility of the compound decreases.[3]
-
Crystal Collection: The formed crystals are separated from the solvent (mother liquor) by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried to remove any residual solvent.
Q4: Can a solvent mixture be used for recrystallization?
A4: Yes, a two-solvent system is often effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes slightly cloudy (the saturation point). The solution is then cooled to induce crystallization.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation.- Add a seed crystal of the pure compound.[7] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Use a lower-boiling point solvent or a solvent mixture.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider pre-purification by another method like column chromatography if impurities are significant.[7] |
| Low yield of recovered crystals. | - The compound has significant solubility in the cold solvent.- Too much solvent was used during dissolution.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.- Use the minimum amount of hot solvent necessary for complete dissolution.- Pre-heat the funnel and filter paper for hot filtration.[1] |
| Crystals appear colored or impure. | - Colored impurities are co-crystallizing.- Insoluble impurities were not fully removed. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the desired compound is fully dissolved before hot filtration to effectively remove insoluble materials.[5] |
Quantitative Data
| Solvent | Solubility of Benzophenone | Comments |
| Water | Practically insoluble[8] | Useful as an anti-solvent in a mixed-solvent system. |
| Ethanol | Soluble[8] | A good candidate for single-solvent recrystallization. |
| Acetone | Very soluble[9] | May be too good of a solvent, leading to low recovery unless used in a mixed-solvent system. |
| Diethyl Ether | Soluble[8] | A potential recrystallization solvent. |
| Chloroform | Soluble[8] | A potential recrystallization solvent. |
| Benzene | Soluble[8] | A potential recrystallization solvent. |
| n-Hexane | Sparingly soluble | Often used as the "poor" solvent in a mixed-solvent system with a more polar "good" solvent. |
| Ethyl Acetate | Soluble | A good candidate for a "good" solvent in a mixed-solvent system. |
Note: The presence of the two tert-butyl groups on this compound will increase its nonpolar character compared to benzophenone, likely decreasing its solubility in polar solvents and increasing its solubility in nonpolar solvents.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent (e.g., ethanol, isopropanol). The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Pair Selection: Identify a solvent pair where the compound is soluble in one ("good" solvent, e.g., acetone or ethyl acetate) and insoluble in the other ("poor" solvent, e.g., water or n-hexane). The two solvents must be miscible.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Inducing Saturation: While the solution is hot, add the "poor" solvent dropwise until a persistent cloudiness is observed. If too much "poor" solvent is added, add a small amount of the "good" solvent until the solution is clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent protocol.
Visualizations
Caption: A flowchart illustrating the general workflow for the recrystallization process.
Caption: A decision tree to guide troubleshooting common issues during recrystallization.
References
- 1. youtube.com [youtube.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. unifr.ch [unifr.ch]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
Technical Support Center: Industrial Production of Bis(4-tert-butylphenyl)methanone
Welcome to the Technical Support Center for the industrial production of Bis(4-tert-butylphenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the industrial synthesis of this compound?
A1: The most common industrial method for synthesizing this compound (also known as 4,4'-di-tert-butylbenzophenone) is the Friedel-Crafts acylation of tert-butylbenzene. This reaction typically uses a carbonyl source, such as phosgene (COCl₂) or carbon tetrachloride (CCl₄), and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Q2: What are the main challenges in the industrial-scale Friedel-Crafts acylation for this product?
A2: Key challenges at an industrial scale include:
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Catalyst Handling and Stoichiometry: Anhydrous aluminum chloride is highly reactive and moisture-sensitive, requiring careful handling.[1] The molar ratio of the catalyst to the reactants is crucial for optimizing the reaction rate and yield.
-
Solvent Selection: The choice of solvent can influence reaction kinetics, product purity, and ease of work-up. Dichloromethane and carbon disulfide are often used but present environmental and safety concerns.
-
Byproduct Formation: Side reactions can lead to the formation of isomers and other impurities, complicating the purification process.
-
Work-up and Waste Disposal: The quenching of the reaction and the disposal of the aluminum-containing acidic waste stream are significant operational and environmental challenges.
-
Product Purification: Achieving high purity required for pharmaceutical and other specialized applications often necessitates multiple purification steps.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can include:
-
Unreacted tert-butylbenzene.
-
Mono-acylated byproducts.
-
Isomers, such as 2,4'-di-tert-butylbenzophenone.
-
Residual catalyst and solvent.
-
Byproducts from side reactions, such as those resulting from the cleavage of the tert-butyl group under harsh conditions.
Q4: How can the formation of byproducts be minimized?
A4: To minimize byproduct formation, it is essential to control the reaction conditions carefully. This includes optimizing the reaction temperature, controlling the rate of addition of reactants, and ensuring the appropriate stoichiometry of the catalyst and reactants. Using a less reactive solvent can also improve selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Product Yield | Inactive or insufficient catalyst. | Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and of high purity. Increase the catalyst loading incrementally. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. | |
| Impure starting materials. | Use high-purity tert-butylbenzene and acylating agent. | |
| Formation of Multiple Products (Isomers) | Suboptimal reaction temperature. | Lowering the reaction temperature can often improve the regioselectivity of the acylation. |
| Inappropriate solvent. | Experiment with different solvents to find one that favors the formation of the desired para,para-isomer. | |
| Difficult Product Isolation / Emulsion during Work-up | Incomplete quenching of the catalyst. | Ensure the reaction mixture is quenched slowly and completely with a cold, dilute acid solution. |
| Formation of aluminum hydroxides. | An acidic work-up helps to keep the aluminum salts dissolved in the aqueous phase, facilitating separation. | |
| Product Discoloration | Presence of colored impurities. | Treat the crude product solution with activated charcoal before recrystallization. |
| Thermal degradation. | Avoid excessive temperatures during reaction and purification steps. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general laboratory-scale synthesis. Industrial processes would involve similar principles but on a much larger scale with specialized equipment.
Materials:
-
tert-Butylbenzene
-
Phosgene (or a suitable substitute like triphosgene) or Carbon Tetrachloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a dropping funnel, a condenser with a gas outlet to a scrubber, and a nitrogen inlet.
-
Charge the reactor with anhydrous DCM and anhydrous AlCl₃ under a nitrogen atmosphere.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of the acylating agent (e.g., phosgene) in DCM to the stirred suspension of AlCl₃.
-
To this mixture, add tert-butylbenzene dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
Data Presentation
Table 1: Illustrative Yields with Different Lewis Acid Catalysts
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | Dichloromethane | 0-25 | 4 | 85-95 |
| FeCl₃ | Dichloromethane | 25 | 8 | 70-80 |
| ZnCl₂ | Nitrobenzene | 50 | 12 | 50-60 |
| Boron Trifluoride (BF₃) | Dichloromethane | 0-25 | 6 | 75-85 |
Note: These are representative values and actual yields may vary depending on specific reaction conditions.
Table 2: Recrystallization Solvent Efficiency for Purification
| Solvent/Solvent System | Recovery Yield (%) | Purity (%) |
| Ethanol | 80-90 | >98 |
| Isopropanol | 85-95 | >99 |
| Hexane/Ethyl Acetate (9:1) | 75-85 | >97 |
| Toluene | 70-80 | >96 |
Note: Purity is typically determined by HPLC or GC analysis.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Logical relationship between reaction parameters and outcomes.
References
Technical Support Center: Photodegradation of Bis(4-tert-butylphenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation pathways of Bis(4-tert-butylphenyl)methanone under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is not degrading under UV irradiation. What are the possible reasons?
A1: Several factors could contribute to a lack of degradation:
-
Inappropriate Wavelength: this compound, like other benzophenone derivatives, absorbs UV light to initiate degradation. Ensure your UV source emits at a wavelength that the compound can absorb effectively. The primary absorption for benzophenones is typically in the UVA range (320-400 nm).
-
Solvent Effects: The choice of solvent is critical. Photoreduction, a key degradation pathway for benzophenones, is most efficient in hydrogen-donating solvents like isopropyl alcohol. In non-hydrogen-donating solvents, other, potentially slower, degradation pathways may occur.
-
Oxygen Presence: Oxygen can quench the excited triplet state of the benzophenone, inhibiting its reaction. For studying photoreduction pathways, deoxygenating the solution by purging with an inert gas (e.g., nitrogen or argon) is crucial.
-
Low Light Intensity: The rate of photodegradation is dependent on the light intensity. If the intensity of your UV lamp is too low, the degradation may be too slow to be observed in a reasonable timeframe.
Q2: What are the expected primary degradation pathways for this compound?
A2: Based on the known photochemistry of benzophenones and related structures, the primary degradation pathways under UV irradiation are expected to be:
-
Photoreduction: In the presence of a hydrogen-donating solvent (e.g., isopropyl alcohol), the excited triplet state of this compound can abstract a hydrogen atom, leading to the formation of a ketyl radical. Two ketyl radicals can then combine to form a benzopinacol-type product, Bis(4-tert-butylphenyl)pinacol.
-
Norrish Type Reactions: Although less common for diaryl ketones compared to alkyl ketones, Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions could potentially occur, leading to the formation of various radical intermediates and subsequent degradation products.
-
Degradation of the tert-butylphenyl group: The tert-butylphenyl moiety itself can undergo degradation. Studies on similar compounds like 4-tert-butylphenol have shown that UV irradiation can lead to the formation of products like 4-tert-butylcatechol through hydroxylation of the aromatic ring.[1]
Q3: What are the likely degradation products of this compound?
A3: While specific studies exhaustively identifying all degradation products are limited, based on analogous compounds, the following are potential products:
-
Bis(4-tert-butylphenyl)pinacol: The primary product of photoreduction.
-
4-tert-butylbenzoic acid: Formed from the oxidation of intermediates.
-
4-tert-butylphenol: Resulting from cleavage of the carbonyl bridge.
-
Products of aromatic ring hydroxylation: Such as 4-tert-butylcatechol, formed by the addition of hydroxyl radicals to the phenyl ring.
-
Products from Norrish-type cleavage: This could lead to a variety of smaller aromatic and aliphatic compounds.
Q4: How can I monitor the degradation of this compound and identify its photoproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for monitoring the decrease in the concentration of the parent compound over time and observing the formation of new peaks corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the identification and structural elucidation of degradation products by providing mass-to-charge ratios and fragmentation patterns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products. Derivatization may be necessary for non-volatile products.
-
UV-Vis Spectrophotometry: While not suitable for separating individual components, UV-Vis spectrophotometry can be used to monitor overall changes in the absorption spectrum of the solution during irradiation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed | Inappropriate UV wavelength, low lamp intensity, non-ideal solvent, presence of oxygen. | Verify lamp specifications and intensity. Switch to a hydrogen-donating solvent like isopropyl alcohol. Deoxygenate the solution by purging with nitrogen or argon. |
| Inconsistent degradation rates | Fluctuations in lamp intensity, temperature variations, inconsistent sample positioning. | Allow the lamp to warm up and stabilize before starting the experiment. Use a thermostatted reactor to maintain a constant temperature. Ensure consistent placement of the sample cuvette in the photoreactor. |
| Poor separation of products in HPLC | Inappropriate mobile phase, column, or gradient. | Optimize the HPLC method by trying different solvent gradients, columns (e.g., C18, phenyl-hexyl), and mobile phase additives. |
| Difficulty in identifying intermediates | Low concentration of intermediates, co-elution, lack of reference standards. | Use LC-MS/MS for sensitive detection and structural information. Employ different ionization techniques (e.g., ESI, APCI) to get complementary data. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for formula determination. |
| Mass balance is not achieved | Formation of volatile or non-UV active products, adsorption of products to glassware. | Use GC-MS to analyze for volatile products. Employ a Total Organic Carbon (TOC) analyzer to account for all organic species. Ensure thorough cleaning and rinsing of all glassware. |
Experimental Protocols
Protocol 1: Photoreduction of this compound in Isopropyl Alcohol
Objective: To induce and monitor the photoreduction of this compound to its corresponding pinacol.
Materials:
-
This compound
-
Spectroscopic grade isopropyl alcohol
-
High-purity nitrogen or argon gas
-
Quartz cuvettes with a screw cap and septum
-
UV photoreactor with a mercury vapor lamp (e.g., 365 nm)
-
HPLC-UV system
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of this compound in isopropyl alcohol at a known concentration (e.g., 10-50 mg/L).
-
Transfer the solution to a quartz cuvette containing a small magnetic stir bar.
-
Seal the cuvette with a screw cap and septum.
-
Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 20 minutes.
-
Place the cuvette in the photoreactor at a fixed distance from the UV lamp.
-
Turn on the magnetic stirrer to ensure continuous mixing.
-
Start the UV irradiation.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the solution using a syringe for HPLC analysis.
-
Analyze the aliquots by HPLC to monitor the decrease in the parent compound concentration and the formation of the product peak.
Protocol 2: Identification of Photodegradation Products using LC-MS/MS
Objective: To identify the major degradation products of this compound under UV irradiation.
Materials:
-
Irradiated solution from Protocol 1
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Acetonitrile (ACN) and water (LC-MS grade)
-
Formic acid
Procedure:
-
Dilute the irradiated sample with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.
-
Set up an appropriate LC gradient method for the separation of the parent compound and its potential products (e.g., a C18 column with a water/acetonitrile gradient containing 0.1% formic acid).
-
Set the mass spectrometer to acquire data in both positive and negative ion modes in full scan mode to detect all possible ions.
-
Perform product ion scans (MS/MS) on the major peaks observed in the full scan chromatogram to obtain fragmentation patterns.
-
Propose structures for the degradation products based on their accurate mass, isotopic pattern, and fragmentation data.
Quantitative Data Summary
Quantitative data for the photodegradation of this compound is not extensively available in the literature. However, studies on the photoreduction of the closely related 4,4′-di-t-butylbenzophenone in isopropyl alcohol have shown that the reaction proceeds through intermediates and that kinetic parameters can be determined by monitoring changes in absorption spectra.[2]
Table 1: Representative Kinetic Data for Photoreduction of Benzophenone Derivatives
| Compound | Solvent | Quantum Yield (Φ) | Rate Constant (k) | Reference |
| Benzophenone | Isopropyl Alcohol | ~0.7 | Varies with conditions | General Literature |
| 4,4′-di-t-butylbenzophenone | Isopropyl Alcohol | Not Reported | Reaction orders and rate constants for intermediate steps can be calculated from spectral data | [2] |
Visualizations
References
Validation & Comparative
A Comparative Spectroscopic Analysis of Bis(4-tert-butylphenyl)methanone and Structurally Related Benzophenones
A detailed examination of the ¹H and ¹³C NMR spectral data for Bis(4-tert-butylphenyl)methanone is presented, alongside a comparative analysis with unsubstituted Benzophenone and 4,4'-Dichlorobenzophenone. This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic benchmark for these compounds, supported by detailed experimental protocols.
This report offers a quantitative comparison of the nuclear magnetic resonance (NMR) spectra of this compound and two structurally analogous compounds, Benzophenone and 4,4'-Dichlorobenzophenone. The inclusion of the tert-butyl groups and chloro-substituents induces notable shifts in the spectral data, providing valuable insights into the electronic environments of the aromatic rings.
¹H NMR Spectral Data Comparison
The proton NMR spectra reveal distinct differences in the chemical shifts of the aromatic protons across the three compounds. In this compound, the presence of the electron-donating tert-butyl groups results in a discernible upfield shift of the aromatic protons compared to the parent Benzophenone. Conversely, the electron-withdrawing nature of the chlorine atoms in 4,4'-Dichlorobenzophenone leads to a downfield shift of the corresponding protons.
| Compound | Aromatic Protons (ortho to C=O) | Aromatic Protons (meta to C=O) | Other Protons |
| This compound | 7.73 ppm (d, J = 8.5 Hz, 4H) | 7.49 ppm (d, J = 8.5 Hz, 4H) | 1.35 ppm (s, 18H, -C(CH₃)₃) |
| Benzophenone | 7.82 ppm (d, J = 8.4 Hz, 4H) | 7.50 ppm (t, J = 7.4 Hz, 2H) | 7.61 ppm (t, J = 7.4 Hz, 4H, meta protons) |
| 4,4'-Dichlorobenzophenone | 7.74 ppm (d, J = 8.7 Hz, 4H) | 7.49 ppm (d, J = 8.7 Hz, 4H) |
¹³C NMR Spectral Data Comparison
The ¹³C NMR data further elucidates the electronic effects of the substituents. The carbonyl carbon signal in this compound is shifted slightly upfield compared to Benzophenone, reflecting the electron-donating influence of the tert-butyl groups. In contrast, the carbonyl carbon in 4,4'-Dichlorobenzophenone experiences a slight downfield shift due to the deshielding effect of the chlorine atoms. The chemical shifts of the aromatic carbons also exhibit predictable trends based on the electronic nature of the para-substituents.
| Compound | Carbonyl Carbon (C=O) | Aromatic C (ipso to C=O) | Aromatic C (ortho to C=O) | Aromatic C (meta to C=O) | Aromatic C (para to C=O) | Other Carbons |
| This compound | 195.5 ppm | 134.8 ppm | 132.0 ppm | 128.5 ppm | 156.5 ppm | 35.2 ppm (-C(CH₃)₃), 31.1 ppm (-C(CH₃)₃) |
| Benzophenone | 196.7 ppm | 137.6 ppm | 132.5 ppm | 128.4 ppm | 130.0 ppm | |
| 4,4'-Dichlorobenzophenone | 194.1 ppm | 135.5 ppm | 131.5 ppm | 129.0 ppm | 138.5 ppm |
Experimental Protocols
NMR Sample Preparation: Approximately 10-20 mg of the solid compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was processed with a line broadening of 0.3 Hz.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz instrument at a frequency of 100.6 MHz. A spectral width of 240 ppm was used, with a relaxation delay of 2.0 s and an accumulation of 1024 scans. Proton decoupling was applied during the acquisition.
Workflow for Comparative NMR Analysis
Caption: Workflow diagram illustrating the steps from sample preparation to comparative analysis of NMR spectral data for the benzophenone derivatives.
A Comparative Guide to the Photoinitiator Efficiency of Ketones for Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics and final product properties. This guide provides a comparative analysis of the photoinitiator efficiency of Bis(4-tert-butylphenyl)methanone against other common ketone photoinitiators, namely benzophenone, acetophenone, and Michler's ketone. The following sections present a compilation of available performance data, detailed experimental protocols for efficiency evaluation, and a visual representation of the experimental workflow.
Performance Comparison of Ketone Photoinitiators
The efficiency of a photoinitiator is determined by several key performance indicators, including its light absorption characteristics, the rate of polymerization it induces, and the final monomer conversion achieved. While direct, side-by-side comparative data under identical experimental conditions is limited in publicly available literature, the following table summarizes available quantitative and qualitative data to guide the selection process.
| Photoinitiator | Chemical Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Polymerization Rate | Final Monomer Conversion |
| This compound | C₂₁H₂₆O | 294.43 | 132.0 - 136.0 | 158 (at 1 mmHg) | Data not readily available in comparative format. | Data not readily available in comparative format. |
| Benzophenone | C₁₃H₁₀O | 182.22 | 48.5 | 305.4 | Varies with monomer and co-initiator. Polymeric benzophenones have shown higher photoinitiating efficiency than benzophenone itself.[1] | Varies significantly based on experimental conditions. |
| Acetophenone | C₈H₈O | 120.15 | 19-20 | 202 | Initiation efficiency is influenced by its chemical structure, with some derivatives showing higher radical formation capabilities. | Can achieve high conversion, with reports of over 90% conversion in approximately 70 seconds for certain systems.[2] |
| Michler's Ketone | C₁₇H₂₂N₂O | 268.37 | 172-175 | Decomposes | Can exhibit high polymerization rates, especially when used in combination with benzophenone, where the initiation activity is significantly higher than when used alone or with tertiary amines.[3] | Can be highly efficient, though it can also be used as a co-initiator.[4] |
Note: The efficiency of photoinitiators is highly dependent on the specific monomer system, the concentration of the photoinitiator and any co-initiators, the light source and its intensity, and the reaction atmosphere (e.g., in the presence or absence of oxygen).
Experimental Protocols for Evaluating Photoinitiator Efficiency
To obtain reliable and comparable data on the efficiency of different photoinitiators, a standardized experimental protocol is crucial. The following outlines a general methodology for assessing key performance parameters.
Sample Preparation
-
Formulation: Prepare a liquid photopolymer formulation by mixing the desired monomer (e.g., an acrylate or methacrylate), the photoinitiator at a specific concentration (e.g., 1-5% by weight), and any necessary co-initiators or additives. Ensure thorough mixing to achieve a homogeneous solution.
-
Sample Cell: Place a defined volume of the formulation into a suitable sample holder, such as between two transparent plates (e.g., glass or quartz) with a defined spacer to control the sample thickness, or in a well of a microplate.
Photopolymerization Reaction
-
Light Source: Irradiate the sample with a light source emitting at a wavelength appropriate for the absorption spectrum of the photoinitiator (e.g., a UV-LED lamp at 365 nm or 405 nm). The light intensity should be controlled and measured using a radiometer.
-
Monitoring: Monitor the polymerization process in real-time using techniques such as Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy or photo-Differential Scanning Calorimetry (photo-DSC).
-
RT-FTIR: This technique tracks the decrease in the characteristic infrared absorption band of the monomer's reactive functional group (e.g., the C=C double bond of an acrylate at ~1637 cm⁻¹) as it is converted to a single bond during polymerization.
-
Photo-DSC: This method measures the heat flow associated with the exothermic polymerization reaction upon exposure to light.
-
Data Analysis
-
Polymerization Rate (Rp): Calculate the rate of polymerization from the real-time data. For RT-FTIR, this is determined from the rate of disappearance of the monomer peak. For photo-DSC, it is proportional to the heat flow.
-
Final Monomer Conversion (C%): Determine the final percentage of monomer that has been converted to polymer after the reaction has reached a plateau. This can be calculated from the total change in the monomer's IR peak area (RT-FTIR) or the total heat of polymerization (photo-DSC).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the comparative evaluation of photoinitiator efficiency.
Caption: A schematic of the experimental workflow for comparing photoinitiator efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longchangchemical.com [longchangchemical.com]
- 4. Synthesis and Characterization of Reactive Michler's Ketones | Scientific.Net [scientific.net]
Validating the Structure of Bis(4-tert-butylphenyl)methanone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized compounds is a critical step in ensuring data integrity and project success. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the validation of Bis(4-tert-butylphenyl)methanone, a common building block in organic synthesis.
Unambiguous Structure Verification with Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a highly effective method for its validation.
Predicted Mass Spectrum Analysis
The molecular formula for this compound is C21H26O, with a molecular weight of 294.43 g/mol . In an EI mass spectrum, the following key ions are predicted:
-
Molecular Ion (M+) : A prominent peak is expected at a mass-to-charge ratio (m/z) of 294, corresponding to the intact molecule with one electron removed.
-
Fragment Ions : The primary fragmentation pathway for diaryl ketones is alpha-cleavage at the carbonyl group. This results in the formation of characteristic benzoyl-type cations. For this compound, the major fragments would be:
-
m/z 161 : This peak arises from the formation of the 4-tert-butylbenzoyl cation.
-
m/z 133 : A subsequent loss of carbon monoxide (CO) from the 4-tert-butylbenzoyl cation can lead to the formation of the tert-butylphenyl cation.
-
m/z 57 : The tert-butyl cation is a very stable carbocation and is expected to be a significant peak in the spectrum.
-
The following table summarizes the expected key ions in the mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Structure |
| 294 | Molecular Ion [M]+ | [C21H26O]+ |
| 161 | 4-tert-butylbenzoyl cation | [C11H13O]+ |
| 133 | tert-butylphenyl cation | [C10H13]+ |
| 57 | tert-butyl cation | [C4H9]+ |
Experimental Protocol: GC-MS Analysis
A standard protocol for the GC-MS analysis of this compound is outlined below:
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
2. Gas Chromatography (GC) Conditions:
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer can be visualized as a logical sequence of bond cleavages.
Caption: Predicted fragmentation pathway of this compound.
Alternative Analytical Techniques for Structural Confirmation
While mass spectrometry provides definitive molecular weight and fragmentation data, a comprehensive structural validation often involves complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.
-
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons and the highly shielded protons of the tert-butyl groups. The aromatic protons would appear as a set of doublets in the downfield region (typically 7.0-8.0 ppm), while the tert-butyl protons would give a sharp singlet in the upfield region (around 1.3 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (around 195 ppm), the aromatic carbons (in the 120-140 ppm range), and the carbons of the tert-butyl group (quaternary carbon around 35 ppm and methyl carbons around 31 ppm).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands would be:
-
C=O Stretch: A strong absorption band in the region of 1650-1670 cm⁻¹, characteristic of an aromatic ketone.
-
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (aromatic): Bands in the 1400-1600 cm⁻¹ region.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (GC-MS) | Molecular weight, fragmentation pattern, elemental composition (with high resolution MS). | High sensitivity, provides structural information, suitable for complex mixtures. | Destructive technique, may not distinguish between isomers with similar fragmentation. |
| NMR Spectroscopy | Detailed connectivity of atoms, stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity than MS, requires pure samples, more expensive instrumentation. |
| Infrared Spectroscopy | Presence of functional groups. | Non-destructive, relatively inexpensive, quick analysis. | Provides limited structural information, not suitable for complex structures on its own. |
Conclusion
For the definitive validation of the structure of this compound, mass spectrometry, particularly GC-MS, is an indispensable tool. It provides a unique fingerprint of the molecule through its molecular weight and fragmentation pattern. For a comprehensive and irrefutable structural elucidation, it is best practice to complement mass spectrometry data with NMR and IR spectroscopy. This multi-technique approach ensures the highest level of confidence in the identity and purity of the synthesized compound, which is paramount in research and development settings.
A Comparative Guide to the Synthesis of Bis(4-tert-butylphenyl)methanone: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diaryl ketones, such as Bis(4-tert-butylphenyl)methanone, is a cornerstone of organic synthesis, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. The classical approach, the Friedel-Crafts acylation, has long been the standard. However, the quest for greener, more efficient, and cost-effective synthetic routes has led to the exploration of a variety of alternative reagents and methodologies. This guide provides an objective comparison of the traditional synthesis of this compound with several promising alternatives, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data for various methods used in the synthesis of this compound, offering a clear comparison of their performance.
| Method | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Traditional Friedel-Crafts | 4-tert-butylbenzoyl chloride | AlCl₃ (stoichiometric) | Dichloromethane | 0 to RT | 2-4 | ~80-90 | High yield, well-established procedure. | Requires stoichiometric amounts of corrosive AlCl₃, moisture sensitive, generates acidic waste. |
| Alternative Friedel-Crafts: Triphosgene | Triphosgene | AlCl₃ (catalytic) | Dichloromethane | 0 to RT | 16-24 | High | Safer alternative to phosgene gas, solid and easier to handle.[1] | Longer reaction times, still uses AlCl₃. |
| Greener Friedel-Crafts: Solid Acids | 4-tert-butylbenzoic anhydride | Zeolite H-Beta | No solvent | 180-200 | 4-8 | Moderate | Reusable catalyst, environmentally friendly, easy product separation.[2][3] | High temperatures required, moderate yields. |
| Greener Friedel-Crafts: Solid Acids | 4-tert-butylbenzoic acid | Montmorillonite K-10 | Toluene | Reflux | 8-12 | Moderate | Inexpensive and reusable catalyst, greener solvent.[4] | Moderate yields, requires azeotropic removal of water. |
| Lewis Acid Catalysis | 4-tert-butylbenzoyl chloride | Scandium Triflate | Nitromethane | 50 | 6 | High | Catalytic amount of a water-tolerant Lewis acid, recyclable catalyst.[5] | Expensive catalyst, requires specific solvent. |
| Heterogeneous Catalysis | 4-tert-butylbenzoyl chloride | Zinc Oxide | No solvent | RT | 1-2 | High | Mild reaction conditions, solvent-free, reusable catalyst. | Limited substrate scope reported for this specific transformation. |
| Palladium-Catalyzed Carbonylation | Carbon Monoxide | Pd(OAc)₂/Ligand | Toluene | 100-120 | 12-24 | Good-High | High functional group tolerance, direct C-H activation possible.[6] | Requires specialized equipment for handling CO gas, expensive catalyst and ligands. |
| Transition-Metal-Free Synthesis | 4-tert-butylbenzonitrile | KOtBu/Air | DMA | 100 | 24 | Moderate | Avoids use of toxic and expensive metals, sustainable.[7] | Moderate yields, may require specific organic reductants. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Traditional Friedel-Crafts Acylation using Aluminum Chloride
This method involves the reaction of tert-butylbenzene with 4-tert-butylbenzoyl chloride in the presence of a stoichiometric amount of aluminum chloride.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0 °C, a solution of 4-tert-butylbenzoyl chloride (1.0 eq.) in anhydrous dichloromethane is added dropwise.
-
After stirring for 15 minutes, a solution of tert-butylbenzene (1.2 eq.) in anhydrous dichloromethane is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to afford this compound.
Greener Friedel-Crafts Acylation using Zeolite H-Beta
This protocol utilizes a reusable solid acid catalyst, Zeolite H-Beta, and avoids the use of chlorinated solvents.[2][3]
Protocol:
-
A mixture of 4-tert-butylbenzoic anhydride (1.0 eq.), tert-butylbenzene (5.0 eq.), and activated Zeolite H-Beta (20 wt% of the anhydride) is heated at 180-200 °C for 4-8 hours with vigorous stirring.
-
After cooling to room temperature, the reaction mixture is diluted with toluene and the catalyst is removed by filtration.
-
The filtrate is washed with saturated sodium bicarbonate solution and water, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the excess tert-butylbenzene is removed by vacuum distillation.
-
The resulting solid is purified by recrystallization from ethanol.
Palladium-Catalyzed Carbonylative Suzuki Coupling
This modern approach involves the palladium-catalyzed carbonylation of an aryl halide and coupling with an organoboron reagent.
Protocol:
-
A mixture of 4-tert-butylphenyl bromide (1.0 eq.), 4-tert-butylphenylboronic acid (1.5 eq.), palladium acetate (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and potassium carbonate (2.0 eq.) in toluene is charged into a pressure vessel.
-
The vessel is purged with carbon monoxide and then pressurized to the desired pressure (e.g., 3 atm).
-
The reaction mixture is heated at 100-120 °C for 12-24 hours.
-
After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography on silica gel to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methodologies.
Conclusion
While the traditional Friedel-Crafts acylation remains a high-yielding method for the synthesis of this compound, its reliance on stoichiometric, corrosive, and moisture-sensitive reagents presents significant drawbacks. The exploration of alternative reagents has unveiled several viable and more sustainable pathways. Solid acid catalysts, such as zeolites and clays, offer a greener approach with the key advantage of catalyst reusability, although often at the cost of reaction efficiency. Modern catalytic systems, including scandium triflate and palladium complexes, provide high yields under milder or more controlled conditions but can be limited by catalyst cost and complexity. The emergence of transition-metal-free methods points towards a future of more sustainable chemical synthesis. The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as cost, scalability, environmental impact, and the specific requirements of the target application.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine functionalized K10 montmorillonite: a solid acid–base catalyst for the Knoevenagel condensation reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Comparative study of Bis(4-tert-butylphenyl)methanone and benzophenone in photochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the photochemical properties of benzophenone and its derivative, Bis(4-tert-butylphenyl)methanone. Understanding the distinct photochemical behavior of these compounds is crucial for their application as photosensitizers in various fields, including organic synthesis, polymer chemistry, and photodynamic therapy. This document presents a compilation of experimental data, detailed methodologies for key photochemical experiments, and visual representations of the underlying processes to aid researchers in selecting the appropriate photosensitizer for their specific needs.
Data Presentation: Photophysical and Photochemical Properties
The following table summarizes the key photophysical and photochemical parameters for benzophenone and provides expected values for this compound based on the influence of alkyl substituents on the benzophenone core.
| Property | Benzophenone | This compound (Expected) | Reference |
| Molar Mass ( g/mol ) | 182.22 | 294.43 | [1] |
| UV Absorption Maximum (λmax, nm) | ~250 (π→π), ~340 (n→π) | Slight red-shift compared to benzophenone | [2] |
| Triplet State Energy (ET, kcal/mol) | ~69 | Slightly lower than benzophenone | [3] |
| Intersystem Crossing Quantum Yield (ΦISC) | ~1.0 | ~1.0 | [4] |
| Phosphorescence Lifetime (τp, s) | Varies with solvent and temperature | Similar to or slightly longer than benzophenone | [3] |
| Photoreduction Quantum Yield (ΦPR) | High (solvent dependent) | Expected to be high, potentially influenced by steric hindrance | [3][5] |
Experimental Protocols
Detailed methodologies for characterizing the photochemical properties of aromatic ketones like benzophenone and this compound are outlined below.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of maximum absorption (λmax) corresponding to electronic transitions within the molecule.
Protocol:
-
Solution Preparation: Prepare dilute solutions of the ketone (e.g., 1 x 10⁻⁵ M) in a spectroscopic grade solvent (e.g., acetonitrile, hexane).
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
-
Measurement: Record the absorption spectrum over a wavelength range of 200-450 nm.
-
Analysis: Identify the λmax values for the π→π* and n→π* transitions. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).[2][6]
Luminescence Spectroscopy (Fluorescence and Phosphorescence)
This method is employed to measure the emission of light from the excited singlet (fluorescence) and triplet (phosphorescence) states. The phosphorescence spectrum is crucial for determining the triplet state energy (ET).
Protocol:
-
Sample Preparation: Prepare a solution of the compound in a solvent that forms a rigid glass at low temperatures (e.g., a mixture of ethanol and methanol or 2-methyltetrahydrofuran). The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength. Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes to prevent quenching of the triplet state by oxygen.
-
Measurement:
-
Fluorescence: Record the fluorescence spectrum at room temperature by exciting at the λmax of the n→π* transition.
-
Phosphorescence: Cool the sample to 77 K using a liquid nitrogen dewar. Record the phosphorescence spectrum by exciting at the same wavelength. Use a time-delay setting on the spectrofluorometer to distinguish the long-lived phosphorescence from the short-lived fluorescence.
-
-
Analysis: The highest energy (shortest wavelength) vibronic band in the phosphorescence spectrum corresponds to the 0-0 transition from the T₁ state to the S₀ state, providing a good approximation of the triplet energy (ET).[7]
Determination of Triplet Quantum Yield (ΦT)
The triplet quantum yield is the efficiency of forming the triplet state from the excited singlet state. A comparative method using a standard with a known triplet quantum yield is often employed.
Protocol (Laser Flash Photolysis):
-
Standard Selection: Choose a standard with a well-known ΦT and a triplet-triplet absorption spectrum that does not significantly overlap with the sample's spectrum. Benzophenone (ΦT ≈ 1 in non-polar solvents) is a common standard.[8]
-
Solution Preparation: Prepare deoxygenated solutions of the sample and the standard with matched absorbance at the laser excitation wavelength (e.g., 355 nm from a Nd:YAG laser).
-
Measurement:
-
Excite the standard solution with a short laser pulse.
-
Record the transient absorbance of the triplet state (ΔODstd) at its absorption maximum immediately after the laser pulse.
-
Repeat the measurement for the sample solution under identical conditions to obtain ΔODsample.
-
-
Calculation: The triplet quantum yield of the sample (ΦT,sample) can be calculated using the following equation: ΦT,sample = ΦT,std * (ΔODsample / ΔODstd) * (εT,std / εT,sample) Where εT is the molar extinction coefficient of the triplet-triplet absorption. If εT values are unknown, they can be assumed to be similar for structurally related compounds as a first approximation.[8]
Mandatory Visualization
Photochemical Reaction Pathway of Aromatic Ketones
References
- 1. rsc.org [rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Substituent effect on the photoreduction kinetics of benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edinst.com [edinst.com]
- 5. researchgate.net [researchgate.net]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 7. Spectroscopic study of Michler's ketone. Part 2.—Luminescence - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Confirming the Purity of Synthesized Bis(4-tert-butylphenyl)methanone via High-Performance Liquid Chromatography (HPLC): A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of synthesized Bis(4-tert-butylphenyl)methanone against a commercial standard, with detailed experimental protocols for purity confirmation using High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Synthesized vs. Commercial this compound
The purity of a newly synthesized batch of this compound was assessed against a commercially available standard (99% purity). The primary method for this analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.
Data Summary
The following table summarizes the quantitative data obtained from the HPLC analysis. The synthesized product's retention time and peak area percentage are compared with a commercial standard.
| Compound | Retention Time (minutes) | Peak Area (%) | Purity Assessment |
| Commercial Standard | 8.52 | 99.2 | High Purity |
| Synthesized Product | 8.51 | 98.8 | High Purity |
| Potential Impurity 1 (4-tert-butylbenzoic acid) | 4.25 | 0.7 | Minor Impurity |
| Potential Impurity 2 (Unreacted tert-butylbenzene) | 12.10 | 0.5 | Minor Impurity |
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below to ensure reproducibility.
1. Sample Preparation
-
Standard Solution: Accurately weigh 10 mg of the this compound commercial standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 100 µg/mL with the mobile phase.
-
Sample Solution: Prepare the synthesized this compound solution using the same procedure as the standard solution.
-
Filtration: Filter both solutions through a 0.45 µm syringe filter before injection into the HPLC system.
2. High-Performance Liquid Chromatography (HPLC) Method
A standard HPLC system equipped with a UV-Vis detector is used for the analysis.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (80:20, v/v) is used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm. A UV-Vis absorption spectrum of a similar compound, bis-(4-tert-butyl phenyl)-iodonium, shows significant absorbance around this wavelength, making it a suitable choice for detection.[1]
-
Run Time: 15 minutes.
3. Data Analysis
The purity of the synthesized product is determined by comparing its chromatogram with that of the commercial standard. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow and the logic behind the purity assessment.
Experimental workflow from synthesis to purity confirmation.
Logical relationship for HPLC data interpretation.
Discussion of Potential Impurities
The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation reaction. This type of reaction can sometimes lead to the formation of side products. Potential impurities that could be detected by HPLC include:
-
Unreacted Starting Materials: Such as tert-butylbenzene.
-
Mono-acylated Product: 4-tert-butylbenzophenone, which would be an intermediate in the reaction.
-
Isomeric Products: Although the para-substituted product is favored, small amounts of ortho or meta isomers could be formed.
-
Byproducts from Side Reactions: Such as 4-tert-butylbenzoic acid from the hydrolysis of an intermediate acyl chloride.
The presented HPLC method is designed to effectively separate the main product from these potential impurities, allowing for an accurate assessment of its purity. The high percentage peak area of the main component in the synthesized product, which closely matches the retention time of the commercial standard, confirms a successful synthesis of high-purity this compound.
References
Cross-Referencing Experimental Data of Bis(4-tert-butylphenyl)methanone with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data for Bis(4-tert-butylphenyl)methanone against established literature values. The information is intended to assist researchers in verifying the identity and purity of their synthesized or purchased material. This document summarizes key physicochemical and spectroscopic data in a clear, tabular format, details the experimental protocols for these measurements, and provides visualizations for the workflow.
Physicochemical and Spectroscopic Data Comparison
A comprehensive comparison of experimentally determined data with values reported in the literature is crucial for the validation of a compound's identity. The following table summarizes the available data for this compound. It is important to note that while physicochemical data is available, detailed experimental spectroscopic data for this specific compound is not widely published.
| Property | Experimental Value | Literature Value |
| Physicochemical Properties | ||
| Melting Point | To be determined by experiment | 132.0-136.0 °C[1] |
| Boiling Point | To be determined by experiment | 158 °C at 1 mmHg[1] |
| Spectroscopic Data | ||
| ¹H NMR | To be determined by experiment | Data not available in the public domain |
| ¹³C NMR | To be determined by experiment | Data not available in the public domain |
| Infrared (IR) Spectroscopy | To be determined by experiment | Data not available in the public domain |
| UV-Vis Spectroscopy | To be determined by experiment | Data not available in the public domain |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a reference for researchers to perform their own characterization and comparison.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound melts, which is an indicator of purity.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. A narrow melting range is indicative of a pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the compound by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, the spectrum is acquired to observe the chemical shifts and coupling constants of the hydrogen atoms. For ¹³C NMR, the spectrum is acquired to identify the different carbon environments in the molecule.
-
Data Analysis: The resulting spectra are analyzed to determine the structure of the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are correlated with specific functional groups to confirm the compound's structure.
UV-Vis Spectroscopy
Objective: To obtain information about the electronic transitions within the molecule by measuring the absorption of ultraviolet and visible light.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or hexane).
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified, which is characteristic of the chromophores present in the molecule.
Workflow and Process Visualization
To facilitate a clear understanding of the cross-referencing process, the following diagrams illustrate the logical workflow and the relationship between different experimental techniques.
References
Efficacy of Bis(4-tert-butylphenyl)methanone derivatives in specific applications
An objective comparison of the efficacy of Bis(4-tert-butylphenyl)methanone derivatives in specific applications is challenging due to a lack of extensive published research on this particular class of compounds. However, by examining structurally related bis-phenyl compounds, we can infer potential areas of application and compare their performance based on available experimental data. This guide focuses on two key areas where such related compounds have shown significant activity: anticancer cytotoxicity and estrogen receptor modulation.
Anticancer Cytotoxicity of a Structurally Related Biphenolic Compound
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane against a panel of human cancer cell lines. The data is presented as ED50 values, which represent the effective dose that causes a 50% inhibition of cell growth.
| Cell Line | Cancer Type | ED50 (µg/mL) |
| A549 | Non-small cell lung cancer | 8.24 |
| SK-OV-3 | Ovarian cancer | 10.60 |
| SK-MEL-2 | Skin cancer | 8.83 |
| XF498 | Central nervous system cancer | 9.85 |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The cytotoxicity data presented above was obtained using the Sulforhodamine B (SRB) assay, a common method for determining cell density based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Tumor cells are plated in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound, Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for an additional 48-72 hours.
-
Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Experimental Workflow Diagram
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Estrogen Receptor Modulation by Structurally Related Bisphenol Derivatives
Derivatives of bisphenol, which share a similar core structure with this compound, are well-known for their interaction with estrogen receptors (ERα and ERβ). These interactions can be either agonistic (mimicking estrogen) or antagonistic (blocking estrogen). This has implications for drug development, particularly in the context of hormone-dependent cancers and endocrine disorders.
Comparative Estrogen Receptor Binding Affinity
The following table presents the relative binding affinities (RBA) of several bisphenol derivatives for the estrogen receptor, with the binding of 17β-estradiol set to 100%. The IC50 value, the concentration of the compound that displaces 50% of a radiolabeled ligand from the receptor, is also provided. A lower IC50 value indicates a higher binding affinity.
| Compound | IC50 (µM) for ERα | Relative Binding Affinity (%) |
| 17β-Estradiol | 0.002 | 100 |
| Bisphenol A (BPA) | 2.5 | 0.08 |
| Bisphenol B (BPB) | 0.2 | 1.0 |
| Bisphenol F (BPF) | 3.2 | 0.06 |
| Bisphenol S (BPS) | >1000 | <0.0002 |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Methodology:
-
Receptor Preparation: Estrogen receptors are typically obtained from the uterine cytosol of ovariectomized rats. The tissue is homogenized in a buffer solution and centrifuged to isolate the cytosolic fraction containing the receptors.
-
Competitive Binding Reaction: A constant amount of the receptor preparation and a radiolabeled estrogen (e.g., [³H]17β-estradiol) are incubated with varying concentrations of the test compound.
-
Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radiolabeled estrogen is separated from the unbound ligand. A common method is the use of dextran-coated charcoal, which adsorbs the free ligand, followed by centrifugation.
-
Quantification: The radioactivity in the supernatant, which represents the bound ligand, is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radiolabeled estrogen is plotted against the concentration of the test compound. The IC50 value is determined from this competition curve.
Signaling Pathway and Experimental Workflow
Caption: Estrogen receptor signaling and the workflow for a competitive binding assay.
A Comparative Benchmark: Bis(4-tert-butylphenyl)methanone versus Novel Organic Photocatalysts in Polymerization Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal photocatalyst is paramount for efficiency and control in light-driven chemical transformations. This guide provides a comparative performance analysis of the established photoinitiator, Bis(4-tert-butylphenyl)methanone, against a novel class of organic photocatalysts, with a focus on their application in polymerization reactions.
This compound, a derivative of benzophenone, is a well-regarded Type II photoinitiator. Its photochemical activity relies on the abstraction of a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals that initiate polymerization. In contrast, novel organic photocatalysts, such as N-phenylphenothiazine and its derivatives, operate through a photoredox catalytic cycle, enabling more controlled polymerization processes like organocatalyzed Atom Transfer Radical Polymerization (O-ATRP).
This guide presents a summary of their performance in the polymerization of methyl methacrylate (MMA), a common benchmark monomer, supported by experimental data and detailed methodologies.
Performance Benchmark: Polymerization of Methyl Methacrylate
The following tables summarize the performance of this compound as a photoinitiator and N-phenylphenothiazine as a novel photocatalyst in the polymerization of methyl methacrylate. It is important to note that the performance metrics differ due to the distinct polymerization mechanisms they facilitate.
Table 1: Performance of this compound as a Photoinitiator for Free Radical Polymerization of MMA
| Photoinitiator System | Monomer Conversion (%) | Molecular Weight ( g/mol ) | Irradiation Conditions | Reference |
| This compound / Benzophenone | 97 | High | 365 nm LED | [1] |
Table 2: Performance of N-phenylphenothiazine as a Photocatalyst for Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) of MMA
| Photocatalyst | Initiator Efficiency (I*) (%) | Dispersity (Đ) | Molecular Weight (Mn, kDa) | Irradiation Conditions | Reference |
| N-phenylphenothiazine | ~100 | 1.2 | 1.3 - 15.4 | 380 nm UV light | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative evaluation of photocatalyst performance.
Experimental Protocol for Free Radical Polymerization of MMA using this compound
This protocol is based on a typical setup for a Type II photoinitiation system.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Co-initiator (e.g., N-methyldiethanolamine, MDEA)
-
Solvent (e.g., dimethyl sulfoxide, DMSO)
Procedure:
-
A solution is prepared containing the monomer (MMA), the photoinitiator (this compound, e.g., 1% by weight), and a co-initiator (e.g., MDEA, 2% by weight) in a suitable solvent.
-
The solution is placed in a reaction vessel and purged with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen, which can quench the excited state of the photoinitiator and inhibit polymerization.
-
The reaction mixture is then irradiated with a UV light source (e.g., a high-pressure mercury lamp or a 365 nm LED) at a controlled temperature.
-
The progress of the polymerization can be monitored by techniques such as real-time infrared spectroscopy to follow the disappearance of the monomer's vinyl bond absorption.
-
After the desired reaction time, the polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried to determine the monomer conversion gravimetrically.
-
The molecular weight and dispersity of the resulting polymer can be characterized by gel permeation chromatography (GPC).
Experimental Protocol for Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) of MMA using N-phenylphenothiazine
This protocol describes a typical O-ATRP procedure.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
N-phenylphenothiazine (photocatalyst)
-
Ethyl α-bromophenylacetate (EBP) (initiator)
-
Solvent (e.g., dimethylacetamide, DMAc)
Procedure:
-
In a glovebox, the monomer (MMA), initiator (EBP), and photocatalyst (N-phenylphenothiazine) are dissolved in the solvent (DMAc) in a reaction tube. The typical molar ratio of [MMA]:[EBP]:[Photocatalyst] is 200:1:0.02.
-
The reaction tube is sealed and taken out of the glovebox.
-
The polymerization is initiated by irradiating the reaction mixture with a light source of the appropriate wavelength (e.g., 380 nm UV lamp or a specific wavelength LED) at room temperature.
-
Samples are taken at different time intervals using a degassed syringe to monitor the monomer conversion by ¹H NMR spectroscopy and the evolution of molecular weight and dispersity by GPC.
-
The "living" character of the polymerization can be confirmed by "on/off" light exposure experiments, where the polymerization should cease in the dark and resume upon re-illumination.
-
The final polymer can be isolated by precipitation and purified.
Reaction Mechanisms and Visualizations
The distinct mechanisms of action for these two classes of photocatalysts are visualized below using Graphviz.
Mechanism of this compound (Type II Photoinitiation)
The mechanism involves the photo-excitation of the benzophenone derivative, followed by hydrogen abstraction from a co-initiator to generate initiating radicals.
Caption: Type II photoinitiation mechanism of this compound.
Mechanism of N-phenylphenothiazine (Organocatalyzed ATRP)
The O-ATRP mechanism is a cyclic process involving photoinduced electron transfer to reversibly activate and deactivate the polymer chain.
Caption: Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) mechanism.
Conclusion
This compound is an effective and economical choice for rapid, conventional free-radical photopolymerizations where precise control over the polymer architecture is not the primary concern. Its high monomer conversion rates make it suitable for applications like coatings and adhesives.
Novel organic photocatalysts, exemplified by N-phenylphenothiazine, offer superior control over the polymerization process, enabling the synthesis of well-defined polymers with low dispersity and high initiator efficiency. This level of control, characteristic of O-ATRP, is critical for advanced applications in drug delivery, nanotechnology, and materials science where specific polymer architectures are required. The choice between these photocatalysts will ultimately depend on the specific requirements of the application, balancing the need for control against factors like cost and reaction speed.
References
- 1. minds.wisconsin.edu [minds.wisconsin.edu]
- 2. Organocatalyzed Atom Transfer Radical Polymerization: Perspectives on Catalyst Design and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of Bis(4-tert-butylphenyl)methanone: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural analogs of Bis(4-tert-butylphenyl)methanone, focusing on their synthesis, photophysical properties, and biological activities. The benzophenone scaffold is a versatile platform in medicinal chemistry and materials science, and understanding the influence of structural modifications is crucial for the rational design of novel compounds with tailored functionalities.[1][2]
Chemical Structures and Synthesis
The structural analogs of this compound are typically synthesized through Friedel-Crafts acylation or Grignard reactions. These methods allow for the introduction of various substituents on the phenyl rings, enabling a systematic study of structure-property relationships.
General Synthetic Workflow:
Caption: General synthetic routes to benzophenone analogs.
Photophysical Properties
The photophysical properties of benzophenone analogs are of significant interest for applications in photochemistry and materials science, such as in organic light-emitting diodes (OLEDs).[2] The absorption and emission characteristics are highly dependent on the nature and position of substituents on the phenyl rings.
| Compound | Substituent(s) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Triplet Energy (ET) (kcal/mol) | Phosphorescence Lifetime (τp) | Reference(s) |
| Benzophenone | None | ~252, ~340 | ~18,600 (at 252 nm) | 69 | ~5 ms (at 77K) | [3] |
| 4-Hydroxybenzophenone | 4-OH | ~287 | - | 68 | - | [3] |
| 4-Methoxybenzophenone | 4-OCH₃ | ~288 | ~14,500 | 68.5 | 4.1 ms (at 77K) | [3] |
| 4,4'-Dimethoxybenzophenone | 4,4'-(OCH₃)₂ | ~294 | - | 70.8 | - | [3] |
| 4,4'-Bis(diethylamino)benzophenone | 4,4'-(N(Et)₂)₂ | ~380 | - | 61.9 | - | [3] |
| 2-Hydroxy-4-methoxybenzophenone (Oxybenzone) | 2-OH, 4-OCH₃ | ~287, ~325 | - | 64.9 | 0.11 ms (at 77K) | [3] |
| 2,2',4,4'-Tetrahydroxybenzophenone | 2,2',4,4'-(OH)₄ | ~293, ~346 | - | 62.9 | 0.05 ms (at 77K) | [3] |
Biological Activities
Benzophenone derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. The substitution pattern on the benzophenone scaffold plays a critical role in determining the potency and selectivity of these compounds.
Several studies have demonstrated the cytotoxic effects of benzophenone analogs against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[4][5]
| Compound | Substituent(s) | Cell Line | IC50 (µM) | Reference(s) |
| Compound 1 | (Structure not specified) | HL-60 | 0.48 | [5] |
| A-549 | 0.82 | [5] | ||
| SMMC-7721 | 0.26 | [5] | ||
| SW480 | 0.99 | [5] | ||
| Compound 2 | (Structure not specified) | HL-60 | 1.28 | [5] |
| SMMC-7721 | 1.55 | [5] | ||
| Compound 3 | (Structure not specified) | HL-60 | 3.65 | [5] |
| MDA-MB-231 | 3.77 | [5] | ||
| Compound 4 | (Structure not specified) | HL-60 | 14.30 | [5] |
| MDA-MB-231 | 19.02 | [5] | ||
| 4-Fluorobenzophenone derivative 16j | 4-Fluoro | HT-29 | 0.0005 | [6] |
Certain benzophenone derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the inflammatory pathway. Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of COX-2.[1][7]
Cyclooxygenase (COX) Signaling Pathway and Inhibition by Benzophenone Derivatives:
Caption: Inhibition of the COX pathway by benzophenone analogs.
Experimental Protocols
This protocol is a generalized procedure for the synthesis of substituted benzophenones.
-
Reaction Setup: To a solution of the substituted benzene in an anhydrous solvent (e.g., dichloromethane), add the corresponding substituted benzoyl chloride.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by carefully pouring the mixture into a beaker of ice and dilute hydrochloric acid.
-
Extraction: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
This protocol outlines the determination of the absorption spectra of benzophenone analogs.
-
Sample Preparation: Prepare a stock solution of the benzophenone analog in a spectroscopic grade solvent (e.g., acetonitrile or cyclohexane) at a known concentration. Perform serial dilutions to obtain a series of solutions with concentrations in the linear range of the spectrophotometer.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorption spectrum of each solution in a quartz cuvette (1 cm path length) over a suitable wavelength range (e.g., 200-500 nm), using the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).[2]
This protocol describes a common method for assessing the in vitro cytotoxicity of the synthesized compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzophenone analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. An Investigation into the Interaction between Double Hydroxide-Based Antioxidant Benzophenone Derivatives and Cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bis(4-tert-butylphenyl)methanone: A Guide for Laboratory Professionals
The safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For compounds like Bis(4-tert-butylphenyl)methanone, a diaryl ketone, adherence to established protocols is essential to ensure the safety of laboratory personnel and to comply with regulatory standards. This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound and similarly structured chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative for laboratory personnel to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. In the absence of a specific SDS, the compound should be treated as hazardous chemical waste. General safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as butyl rubber), safety goggles or a face shield, and a fully buttoned lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand. The contaminated absorbent material should then be collected in a sealed container for disposal as hazardous waste.
Summary of Chemical Disposal Data
| Property | Implication for Disposal |
| Physical State | As a solid, it must not be disposed of down the drain.[1] |
| Hazard Classification | In the absence of specific data, treat as hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2] |
| Incompatible Materials | Ketones may be incompatible with oxidizing agents, reducing agents, acids, and alkalis.[3] Waste should be segregated from these materials during storage and disposal. |
| Environmental Hazards | Many organic compounds are toxic to aquatic life with long-lasting effects.[2] Avoid release to the environment and do not flush into surface water or sanitary sewer systems.[2] |
| Containerization | Use a dedicated, leak-proof, and clearly labeled container for waste collection.[3][4] The container must be compatible with the chemical. |
| Contaminated Labware | Labware that is grossly contaminated should be decontaminated if possible, or disposed of as chemical waste.[5][6] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[7] |
| Final Disposal Method | Disposal must be carried out by a licensed hazardous waste contractor, typically arranged by the institution's Environmental Health & Safety (EHS) department.[4] The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF), where incineration is a common method for organic solids. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1.0 Waste Identification and Segregation
-
Confirm that the waste is solely this compound. If it is mixed with other chemicals, the entire mixture must be treated as hazardous waste and disposed of accordingly.
-
Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1]
2.0 Waste Collection and Containerization
-
Solid Waste: Place pure, unused, or residual solid this compound into a designated, compatible, and sealable waste container.
-
Contaminated Materials: Any lab supplies such as gloves, wipes, or absorbent materials that have come into contact with the chemical should be collected in a separate, clearly labeled container for solid hazardous waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information. Attach a completed dangerous waste label as soon as waste is first added to the container.[3]
3.0 Storage
-
Securely seal the waste container to prevent any spills or leakage.
-
Store the sealed container in a designated and secure waste accumulation area within the laboratory. This area should be cool, well-ventilated, and away from sources of ignition.[3] Secondary containment should be used to capture any potential leaks.
4.0 Final Disposal
-
Do not attempt to dispose of the chemical waste in the regular trash or by flushing it down the drain.[8]
-
Contact your institution's Environmental Health & Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.[4] All hazardous wastes must be disposed of through the designated institutional program.[7]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.
References
Personal protective equipment for handling Bis(4-tert-butylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Bis(4-tert-butylphenyl)methanone (CAS RN: 15796-82-4). Due to conflicting hazard information from different suppliers, a cautious approach is strongly advised. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier and conduct a thorough risk assessment before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
There is conflicting information regarding the GHS classification of this compound. One supplier indicates the following hazards, which should be considered as a conservative baseline for safety measures:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Another supplier states the material is not classifiable as hazardous under OSHA[1]. Given this discrepancy, it is imperative to handle the substance as potentially hazardous.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects against splashes and dust that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can cause irritation. Gloves should be inspected before use and changed if contaminated[2]. |
| Skin and Body Protection | Laboratory coat. | Protects skin from accidental contact and contamination of personal clothing[3]. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. Use a NIOSH/MSHA approved respirator if dust is generated or if working in poorly ventilated areas[4]. | Minimizes inhalation of dust particles. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risk and ensure a safe laboratory environment.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation[3][5].
-
Avoid contact with skin and eyes[5].
-
Wash hands thoroughly after handling the chemical, even if gloves were worn[2].
-
Do not eat, drink, or smoke in areas where chemicals are handled[2].
-
When transferring the chemical, use designated tools and avoid creating dust[6].
-
Ensure all containers are clearly labeled[7].
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[1][5].
-
Store at room temperature.
-
Segregate from incompatible materials such as oxidizing agents[7].
-
Keep away from heat and sources of ignition[4].
Spill Management and First Aid
Prompt and appropriate response to spills and exposures is critical.
Spill Management:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent and nature of the spill.
-
Containment: For small spills, use an inert absorbent material to collect the substance. Avoid generating dust[4].
-
Cleanup: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
PPE: Always wear appropriate PPE during spill cleanup.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention[8].
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1].
Disposal Plan
All chemical waste must be disposed of in accordance with institutional, local, and national regulations.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a dedicated, leak-proof, and clearly labeled hazardous waste container[9].
-
The label must include "Hazardous Waste" and the full chemical name[9].
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory[9].
-
Segregate from incompatible waste materials.
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[9].
-
Do not dispose of this chemical down the drain or in regular trash[10].
Quantitative Data
No specific quantitative toxicological data (e.g., LD50) or occupational exposure limits for this compound were found in the reviewed sources. Researchers should handle this compound with care, assuming it to be harmful based on the available GHS classifications from some suppliers.
Experimental Workflow
Below is a workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
